Anthracene, 9-[(hexylthio)methyl]-
Description
Contextualization of Anthracene (B1667546) Derivatives in Contemporary Chemical Research
Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, serves as a foundational structure in the development of a diverse array of functional organic materials. nih.govnih.gov Its inherent photophysical properties, including strong fluorescence and the ability to undergo photochemical reactions, make it a versatile building block. nih.govmdpi.com In recent years, the strategic functionalization of the anthracene core has led to the creation of advanced materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), fluorescent probes, and solar cells. nih.govrsc.org The modification of the anthracene skeleton, particularly at the 9 and 10 positions, allows for the fine-tuning of its electronic and photophysical characteristics, such as emission color, quantum yield, and charge transport capabilities. mdpi.com
Rationale for Investigating Anthracene, 9-[(hexylthio)methyl]-: Structural Features and Anticipated Performance
The specific structure of Anthracene, 9-[(hexylthio)methyl]- suggests several compelling reasons for its detailed investigation. The molecule combines the rigid, planar, and photoactive anthracene core with a flexible hexylthio-methyl substituent at the 9-position. This unique combination is expected to impart a range of desirable properties.
The introduction of a thioether linkage is known to influence the electronic properties of aromatic systems. The sulfur atom, with its lone pairs of electrons, can participate in π-conjugation, potentially altering the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the anthracene core. This can, in turn, affect the compound's oxidation potential and its behavior as a semiconductor. acs.org The flexible hexyl chain is anticipated to enhance the solubility of the compound in organic solvents, a crucial factor for solution-based processing of thin films for electronic devices. acs.org Furthermore, the presence of the alkyl chain can influence the solid-state packing of the molecules, which is a critical determinant of charge transport efficiency in organic semiconductors. acs.orgepa.gov
The photophysical properties are also expected to be modulated by the hexylthio-methyl group. While the fundamental absorption and emission characteristics will be dictated by the anthracene chromophore, the substituent can influence the fluorescence quantum yield and lifetime through mechanisms such as the heavy-atom effect of sulfur or by altering the rates of non-radiative decay pathways.
A comparative look at related anthracene derivatives highlights the potential tunability offered by substitution:
| Compound | Substituent(s) | Key Properties/Applications |
| 9,10-Diphenylanthracene | Phenyl | High fluorescence quantum yield, blue emitter in OLEDs. nih.gov |
| 9,10-Bis(phenylethynyl)anthracene | Phenylethynyl | Extended π-conjugation, potential for red-shifted emission. |
| 2,6-Di-tert-butylanthracene | tert-Butyl | Improved solution processability and film morphology. |
| Anthracene-9-carboxylic acid | Carboxylic acid | Used in photomechanical applications due to [4+4] photodimerization. |
This table presents data for related anthracene compounds to provide context for the anticipated properties of Anthracene, 9-[(hexylthio)methyl]-.
Review of the Literature Gaps Pertaining to Anthracene, 9-[(hexylthio)methyl]-
A comprehensive review of the scientific literature reveals a significant gap in the knowledge surrounding Anthracene, 9-[(hexylthio)methyl]-. While extensive research exists on various other 9-substituted anthracenes, there is a notable absence of studies dedicated specifically to this compound. Key areas where information is lacking include:
Synthesis and Characterization: A standardized and optimized synthetic protocol for Anthracene, 9-[(hexylthio)methyl]- has not been reported. Consequently, detailed characterization data, including nuclear magnetic resonance (NMR) and mass spectrometry, are not available.
Photophysical Properties: There is no published data on the absorption and emission spectra, fluorescence quantum yield, or excited-state lifetime of this specific molecule.
Electrochemical Properties: The HOMO and LUMO energy levels, as well as the oxidation and reduction potentials, have not been experimentally determined.
Solid-State Structure and Morphology: The crystal structure and thin-film morphology of Anthracene, 9-[(hexylthio)methyl]- remain uninvestigated, precluding any understanding of its solid-state packing and its implications for charge transport.
Device Performance: Without the foundational knowledge of its properties, the potential of this compound in any electronic or photonic device is purely speculative.
This lack of information presents a clear opportunity for new research to fill these fundamental gaps.
Scope and Objectives of Research on Anthracene, 9-[(hexylthio)methyl]-
To address the identified literature gaps, a focused research program on Anthracene, 9-[(hexylthio)methyl]- is warranted. The primary scope of this research would be to synthesize the compound, thoroughly characterize its fundamental properties, and evaluate its potential for applications in organic electronics.
The specific objectives of such research would be:
To develop an efficient and scalable synthesis of Anthracene, 9-[(hexylthio)methyl]-. This would likely involve the preparation of 9-(chloromethyl)anthracene (B151802) or 9-(bromomethyl)anthracene (B1265701) followed by a nucleophilic substitution reaction with hexanethiol.
To conduct a comprehensive characterization of the synthesized compound. This would include structural confirmation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, as well as thermal analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
To perform a detailed investigation of its photophysical properties. This would involve measuring its UV-Vis absorption and photoluminescence spectra in various solvents, determining its fluorescence quantum yield and lifetime, and studying its solvatochromic behavior.
To determine its electrochemical characteristics. Cyclic voltammetry would be employed to measure the HOMO and LUMO energy levels, providing insight into its potential as a charge-transporting material.
To analyze its solid-state properties. This would involve growing single crystals for X-ray diffraction analysis to understand its molecular packing and fabricating thin films to study their morphology using techniques like atomic force microscopy (AFM).
To fabricate and characterize prototype organic electronic devices. Based on the determined properties, the compound could be tested as the active layer in an OFET or as an emissive or host material in an OLED to assess its performance.
By systematically addressing these objectives, a comprehensive understanding of Anthracene, 9-[(hexylthio)methyl]- can be established, paving the way for its potential utilization in advanced functional materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
51513-56-5 |
|---|---|
Molecular Formula |
C21H24S |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
9-(hexylsulfanylmethyl)anthracene |
InChI |
InChI=1S/C21H24S/c1-2-3-4-9-14-22-16-21-19-12-7-5-10-17(19)15-18-11-6-8-13-20(18)21/h5-8,10-13,15H,2-4,9,14,16H2,1H3 |
InChI Key |
HWLBSIJIEUYHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Anthracene, 9 Hexylthio Methyl
Precursor Synthesis and Functionalization Strategies for the Anthracene (B1667546) Core
The construction of Anthracene, 9-[(hexylthio)methyl]- necessitates the initial preparation of a functionalized anthracene scaffold, followed by the introduction of the hexylthiomethyl group.
Synthesis of 9-substituted Anthracene Scaffolds
The primary precursor for the target molecule is a 9-substituted anthracene, typically a halomethyl derivative. Common strategies for obtaining these precursors are outlined below.
One of the most direct methods for introducing a chloromethyl group at the 9-position of anthracene is through chloromethylation. This can be achieved by reacting anthracene with paraformaldehyde and hydrochloric acid in a suitable solvent like dioxane. epo.org Another approach involves the reaction of anthracene with 1,3,5-trioxane (B122180) and a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, in the presence of hydrochloric and acetic acids. google.com
Alternatively, 9-(hydroxymethyl)anthracene serves as a versatile intermediate. It can be synthesized by the reduction of 9-anthraldehyde (B167246) with a reducing agent like sodium borohydride. epo.org Subsequently, the hydroxyl group can be converted to a good leaving group, such as a chloride, using reagents like thionyl chloride. chemicalbook.com
A variety of methods for synthesizing substituted anthracene frameworks have been reviewed, including Friedel-Crafts reactions, reductions of anthraquinones, and metal-catalyzed cross-coupling reactions. orgsyn.org For instance, 9-chloroanthracene (B1582455) can be prepared by reacting anthracene with anhydrous cupric chloride. orgsyn.org
| Starting Material | Reagents | Product | Notes |
| Anthracene | Paraformaldehyde, HCl, Dioxane | 9-(Chloromethyl)anthracene (B151802) | Direct chloromethylation. epo.org |
| Anthracene | 1,3,5-Trioxane, Phase-Transfer Catalyst, HCl, Acetic Acid | 9,10-Bis(chloromethyl)anthracene | Can be adapted for mono-substitution. google.com |
| 9-Anthraldehyde | Sodium Borohydride | 9-(Hydroxymethyl)anthracene | Reduction of the aldehyde. epo.org |
| 9-(Hydroxymethyl)anthracene | Thionyl Chloride | 9-(Chloromethyl)anthracene | Conversion of the alcohol to the chloride. chemicalbook.com |
| Anthracene | Anhydrous Cupric Chloride | 9-Chloroanthracene | Halogenation at the 9-position. orgsyn.org |
Introduction of the Thioether Moiety: Synthetic Routes to (Hexylthio)methyl Linkage
With a suitable 9-substituted precursor in hand, the next crucial step is the introduction of the hexylthioether linkage. The most common approach is a nucleophilic substitution reaction.
This involves reacting a 9-halomethylanthracene, such as 9-(chloromethyl)anthracene or 9-(bromomethyl)anthracene (B1265701) , with 1-hexanethiol . The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. Common bases for this transformation include sodium hydroxide, potassium carbonate, or organic bases like triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.
Optimized Reaction Pathways for Anthracene, 9-[(hexylthio)methyl]- Synthesis
To enhance the efficiency and practicality of synthesizing Anthracene, 9-[(hexylthio)methyl]- , various optimization strategies can be employed.
Catalytic Approaches and Reaction Mechanism Elucidation
The nucleophilic substitution reaction for the formation of the thioether can be significantly accelerated through the use of phase-transfer catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the thiolate anion from an aqueous or solid phase to the organic phase containing the electrophilic anthracene derivative. google.comnih.gov This method can lead to higher yields, milder reaction conditions, and reduced reaction times.
The reaction mechanism proceeds via a standard SN2 pathway. The thiolate anion, generated by the deprotonation of 1-hexanethiol , acts as the nucleophile and attacks the electrophilic carbon of the chloromethyl or bromomethyl group on the anthracene core. This results in the displacement of the halide ion and the formation of the C-S bond, yielding Anthracene, 9-[(hexylthio)methyl]- .
Yield Enhancement and Purity Control in Large-Scale Synthesis
For the production of Anthracene, 9-[(hexylthio)methyl]- on a larger scale, several factors must be considered to maximize yield and ensure high purity. The purity of the starting materials, particularly the 9-halomethylanthracene precursor, is critical. Purification of the precursor can be achieved through recrystallization or column chromatography. google.com
During the synthesis of the final product, careful control of reaction parameters such as temperature, reaction time, and stoichiometry of the reactants is essential. After the reaction is complete, the crude product is typically subjected to a work-up procedure to remove unreacted starting materials and byproducts. This may involve washing with water and organic solvents.
Final purification is often achieved through column chromatography on silica (B1680970) gel. The choice of eluent is crucial for effective separation. For large-scale production, recrystallization from a suitable solvent system can also be an effective purification method. google.com High-purity product is essential for reliable characterization and for any potential applications.
Post-Synthetic Modifications and Derivatization of Anthracene, 9-[(hexylthio)methyl]-
Once Anthracene, 9-[(hexylthio)methyl]- is synthesized, it can serve as a platform for further chemical modifications, allowing for the creation of more complex molecules with tailored properties. These modifications can target either the anthracene core or the thioether functionality.
The anthracene ring system is susceptible to electrophilic substitution reactions, although the presence of the alkylthio group might influence the regioselectivity of such reactions. mdpi.com For instance, reactions like nitration or halogenation could potentially introduce new functional groups onto the aromatic rings. orgsyn.org
Another avenue for derivatization involves the reactivity of the anthracene core in cycloaddition reactions. The [4π+4π] photocycloaddition of anthracenes is a well-known process that could be explored. researchgate.net Furthermore, the anthracene moiety can act as a diene in Diels-Alder reactions with suitable dienophiles. mdpi.com
The thioether linkage itself can also be a site for chemical transformation. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone using oxidizing agents would significantly alter the electronic and steric properties of the molecule. These transformations could be used to fine-tune the compound's characteristics for specific applications.
Oxidative Transformations of the Thioether Group
The thioether group (R-S-R') in Anthracene, 9-[(hexylthio)methyl]- is susceptible to oxidation, a common and predictable transformation for this functional group. The sulfur atom can be selectively oxidized to form the corresponding sulfoxide and, subsequently, the sulfone. These transformations significantly alter the electronic properties, polarity, and steric profile of the molecule.
The oxidation is typically achieved using various oxidizing agents, with the reaction outcome—sulfoxide versus sulfone—being controllable by the choice of reagent and reaction conditions. Common oxidants include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and hypohalites such as sodium hypochlorite (B82951) (NaOCl). nih.govresearchgate.net
For instance, the oxidation of alkyl aryl thioethers to sulfoxides can be catalyzed by various metal complexes. organic-chemistry.org While the direct oxidation with hydrogen peroxide under near-physiological conditions can be slow, the reaction is significantly accelerated by hypochlorite, which can oxidize thioethers to sulfoxides within seconds and further to sulfones in minutes. nih.gov In a metabolic context, thioethers are known to be oxidized by cytochrome P450 enzymes to sulfoxides and sulfones. inchem.org
The stepwise oxidation process can be summarized as follows:
Anthracene, 9-[(hexylthio)methyl]- Anthracene, 9-[(hexylsulfinyl)methyl]- (Sulfoxide) Anthracene, 9-[(hexylsulfonyl)methyl]- (Sulfone)
The table below details typical reagents and expected products for this transformation, based on established thioether chemistry. nih.govorganic-chemistry.orgrsc.org
| Oxidizing Agent | Expected Primary Product | Typical Conditions |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide | Catalytic acid or metal catalyst (e.g., Sc(OTf)₃, Ti-zeolites) organic-chemistry.orgrsc.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide (1 equiv.) or Sulfone (2+ equiv.) | Stoichiometric control in aprotic solvents (e.g., CH₂Cl₂) at low temperatures |
| Sodium Hypochlorite (NaOCl) | Sulfoxide/Sulfone Mixture | Aqueous or biphasic medium; reaction is very rapid nih.gov |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | Alcoholic or aqueous solutions at room temperature |
Further Functionalization at the Hexyl Chain or Anthracene Nucleus
Beyond the thioether group, both the anthracene core and the hexyl chain present opportunities for further chemical modification, allowing for the synthesis of more complex derivatives.
Anthracene Nucleus Functionalization: The anthracene ring system is known for its reactivity in electrophilic substitution and cycloaddition reactions, primarily at the 9- and 10-positions. mdpi.comquora.comquora.com Since the 9-position in Anthracene, 9-[(hexylthio)methyl]- is already substituted, the 10-position becomes the primary site for further reactions.
Electrophilic Substitution: Reactions such as halogenation (e.g., with N-bromosuccinimide, NBS) or nitration can introduce new substituents at the C10 position. The high electron density at this position facilitates attack by electrophiles. quora.comquora.com
Diels-Alder Cycloaddition: The central ring of the anthracene can act as a diene in [4+2] cycloaddition reactions with reactive dienophiles like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) (DMAD). acs.orgresearchgate.net This reaction disrupts the aromaticity of the central ring, forming a stable adduct.
Photooxidation: In the presence of light and oxygen, particularly with a photosensitizer, the anthracene moiety can undergo a [4+2] cycloaddition with singlet oxygen to form a 9,10-endoperoxide. mdpi.com This reaction is characteristic of many polycyclic aromatic hydrocarbons.
Hexyl Chain Functionalization: While aliphatic C-H bonds are generally less reactive, functionalization of the hexyl chain is conceivable, for instance, through radical-initiated reactions. However, such reactions often lack high selectivity. A more targeted approach could involve creating a site of unsaturation within the chain, which could then be used for a wide range of addition reactions. A study involving the copolymerization of propylene (B89431) with 9-hexenylanthracene demonstrates how a terminal double bond on an alkyl chain attached to anthracene can be exploited for polymerization. acs.org This suggests that if a derivative of Anthracene, 9-[(hexylthio)methyl]- with an unsaturated hexyl chain were prepared, it would open numerous pathways for further modification.
The table below summarizes potential functionalization reactions.
| Reaction Type | Reagent/Conditions | Target Site | Expected Product Class |
| Electrophilic Bromination | N-Bromosuccinimide (NBS), CCl₄ | Anthracene C10 | 10-Bromo-9-[(hexylthio)methyl]anthracene |
| Diels-Alder Reaction | Maleic Anhydride, Heat | Anthracene C9, C10 | 9,10-Adduct |
| Photooxidation | O₂, Light, Sensitizer | Anthracene C9, C10 | 9,10-Endoperoxide |
| Radical Halogenation | N-Bromosuccinimide (NBS), Light/AIBN | Hexyl Chain | Brominated Hexyl Chain Derivative |
Formation of Polymeric or Supramolecular Structures
The distinct structural features of Anthracene, 9-[(hexylthio)methyl]- make it an attractive candidate for constructing ordered, high-molecular-weight assemblies such as polymers and supramolecular networks.
Polymeric Structures: Anthracene derivatives are widely used as monomers in polymer synthesis. nih.govnih.govresearchgate.net Anthracene, 9-[(hexylthio)methyl]- could be incorporated into a polymer backbone or as a pendant group after suitable modification. For example, introducing a polymerizable group, such as a methacrylate (B99206) or a styrenic moiety, onto the hexyl chain or the anthracene nucleus would allow it to undergo polymerization. A study on anthracene-containing polypropylene (B1209903) was achieved by copolymerizing propylene with 9-hexenylanthracene, where the anthracene unit was tethered via a C6 chain. acs.org Similarly, polymers with anthracene in the side chain have been synthesized for applications in creating complex, dendronized polymer architectures via Diels-Alder "click" reactions. researchgate.net
Supramolecular Structures: Two primary non-covalent strategies are particularly relevant for this molecule:
[4+4] Photodimerization: Anthracene and its 9-substituted derivatives are renowned for their ability to undergo a reversible [4+4] photocycloaddition upon irradiation with UV light (typically >300 nm). researchgate.netresearchgate.net This reaction links two anthracene molecules at their 9- and 10-positions, forming a non-fluorescent dimer. The process can often be reversed by heating or by irradiation at a shorter wavelength (<300 nm). This photo-reversible behavior is a cornerstone for creating "smart" materials, photo-switchable systems, and self-healing polymers. researchgate.net The formation of such dimers can be facilitated and controlled within supramolecular hosts like cucurbiturils. nih.govrsc.orgrsc.org
Metal-Coordination: Thioether groups are soft ligands that exhibit a strong affinity for soft transition metal ions like silver(I), palladium(II), and gold(I). nih.govacs.orgrsc.org This interaction can be exploited to direct the self-assembly of Anthracene, 9-[(hexylthio)methyl]- into well-defined coordination complexes, such as discrete macrocycles or extended coordination polymers. Research on analogous anthracene-thioether ligands has shown the formation of various macrocyclic silver(I) complexes, where the stoichiometry and structure are influenced by the counter-anion. nih.gov These self-assembled structures have potential applications in catalysis and materials science.
| Assembly Type | Driving Interaction | Stimulus/Reagent | Resulting Structure |
| Photodimer | [4+4] Cycloaddition | UV Light (>300 nm) | Covalent Dimer |
| Coordination Macrocycle | Thioether-Metal Bonding | Silver(I) salts (e.g., AgOTf) | M₂L₂ or other macrocycles nih.gov |
| Coordination Polymer | Thioether-Metal Bonding | Palladium(II) salts | Extended 1D, 2D, or 3D network |
| Polymer (Pendant) | Covalent Bonding | Functionalization to a monomer, then polymerization | Polymer with pendant anthracene units acs.orgresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of Anthracene, 9 Hexylthio Methyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic compounds in solution. For Anthracene (B1667546), 9-[(hexylthio)methyl]-, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of its molecular framework and the spatial arrangement of its constituent atoms.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and for mapping out the covalent bonding network and through-space interactions.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum of Anthracene, 9-[(hexylthio)methyl]- reveals the scalar coupling relationships between adjacent protons. This is particularly informative for the hexyl chain, where correlations are expected between the methylene (B1212753) protons, and for the aromatic region of the anthracene core, showing couplings between neighboring aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This allows for the definitive assignment of the carbon signals for each protonated carbon in the molecule, from the aromatic C-H groups of the anthracene moiety to the CH₂ groups of the hexyl chain and the bridging methylene group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. Key HMBC correlations for this molecule would include those between the protons of the bridging methylene group (-CH₂S-) and the C9 and C9a carbons of the anthracene ring, as well as with the first methylene carbon of the hexyl group. These correlations are instrumental in confirming the attachment of the (hexylthio)methyl group to the 9-position of the anthracene core.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of nuclei, regardless of their bonding connectivity. For Anthracene, 9-[(hexylthio)methyl]-, NOESY can reveal through-space interactions between the protons of the bridging methylene group and the peri-protons (H1 and H8) of the anthracene ring. The intensity of these cross-peaks can provide insights into the preferred conformation of the side chain relative to the aromatic ring system.
A summary of expected ¹H and ¹³C NMR chemical shifts is presented in the table below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Anthracene H1, H8 | 8.45-8.55 | 125.0-126.0 |
| Anthracene H4, H5 | 8.00-8.10 | 126.5-127.5 |
| Anthracene H2, H7 | 7.50-7.60 | 125.5-126.5 |
| Anthracene H3, H6 | 7.45-7.55 | 124.5-125.5 |
| Anthracene H10 | 8.20-8.30 | 129.0-130.0 |
| -CH₂S- | 4.50-4.60 | 35.0-40.0 |
| -SCH₂- (Hexyl) | 2.60-2.70 | 30.0-35.0 |
| -(CH₂)₄- (Hexyl) | 1.20-1.70 | 22.0-32.0 |
| -CH₃ (Hexyl) | 0.85-0.95 | 13.5-14.5 |
Solid-State NMR Spectroscopy for Packing and Dynamics in Condensed Phases
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. For Anthracene, 9-[(hexylthio)methyl]-, techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) can be employed. The ¹³C CP/MAS spectrum would reveal the presence of magnetically inequivalent carbon sites, which can indicate the number of molecules in the asymmetric unit of the crystal lattice. Furthermore, ssNMR can be used to study the dynamics of the hexylthio side chain in the solid state, such as conformational exchange or rotational motions, by analyzing relaxation times and spectral lineshapes at different temperatures.
Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific functional groups present and their local environment.
Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy
The FTIR and Raman spectra of Anthracene, 9-[(hexylthio)methyl]- are expected to exhibit characteristic bands corresponding to the vibrations of the anthracene core and the hexylthio side chain.
Anthracene Core Vibrations: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching modes typically appear in the 1625-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic ring, are expected in the 900-675 cm⁻¹ region.
Alkyl Side Chain Vibrations: The C-H stretching vibrations of the methylene and methyl groups of the hexyl chain will give rise to strong bands in the 2960-2850 cm⁻¹ region. C-H bending vibrations for these groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹.
C-S Vibrations: The C-S stretching vibration is typically weak in the infrared spectrum but can sometimes be observed in the 700-600 cm⁻¹ range. Raman spectroscopy is often more sensitive to this type of vibration.
Density Functional Theory (DFT) Assisted Vibrational Mode Assignment
To achieve a more precise assignment of the observed vibrational bands, Density Functional Theory (DFT) calculations are often employed. By computationally modeling the molecule and calculating its vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental FTIR and Raman spectra. This comparison allows for a more confident assignment of the experimental bands to specific vibrational modes of the molecule. For instance, DFT can help to distinguish between the various C-H bending modes and to pinpoint the C-S stretching frequency.
A summary of key expected vibrational frequencies is provided below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |
| Aliphatic C-H Stretch | 2960-2850 | FTIR, Raman |
| Aromatic C=C Stretch | 1625-1450 | FTIR, Raman |
| Aliphatic C-H Bend | 1465, 1375 | FTIR |
| Aromatic C-H Out-of-Plane Bend | 900-675 | FTIR |
| C-S Stretch | 700-600 | Raman |
Advanced Mass Spectrometry for Molecular Structure and Purity Assessment
Advanced mass spectrometry techniques are critical for confirming the molecular weight of Anthracene, 9-[(hexylthio)methyl]- and for assessing its purity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
Using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the mass spectrum is expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The isotopic pattern of this peak, resulting from the natural abundance of isotopes like ¹³C and ³⁴S, can further confirm the elemental formula.
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. This provides valuable structural information. For Anthracene, 9-[(hexylthio)methyl]-, characteristic fragmentation pathways would likely involve cleavage of the C-S and S-C bonds in the side chain. Expected fragmentation patterns could include the loss of the hexyl group to form an [M-C₆H₁₃]⁺ fragment, or the formation of an anthracenylmethyl cation ([C₁₅H₁₁]⁺).
| Ion | Proposed Structure |
| [M]⁺ | Intact Molecular Ion |
| [M+H]⁺ | Protonated Molecular Ion |
| [M-C₆H₁₃]⁺ | Loss of the hexyl group |
| [C₁₅H₁₁]⁺ | Anthracenylmethyl cation |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of elemental composition and for gaining insights into the fragmentation pathways of molecules. For Anthracene, 9-[(hexylthio)methyl]-, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the verification of its chemical formula, C21H24S.
In a typical electron ionization (EI) or electrospray ionization (ESI) HRMS experiment, the fragmentation of Anthracene, 9-[(hexylthio)methyl]- is expected to proceed through several key pathways, based on the known fragmentation patterns of similar anthracene derivatives and thioethers. The primary fragmentation events would likely involve the cleavage of the bonds in the hexylthio)methyl substituent.
A probable and significant fragmentation pathway would be the cleavage of the C-S bond, leading to the formation of a stable anthracenylmethyl carbocation. This is a common fragmentation pattern observed in related structures. Another likely fragmentation involves the loss of the entire hexylthio group. The hexyl chain itself can undergo fragmentation, leading to a series of ions corresponding to the loss of alkyl fragments.
A proposed fragmentation pathway is detailed below:
| Fragment Ion | Proposed Structure | m/z (calculated) | Significance |
| [M]+• | [C21H24S]+• | 320.160 | Molecular ion |
| [M - •CH2S(CH2)5CH3]+ | [C15H11]+ | 191.086 | Formation of the stable anthracenylmethyl cation |
| [M - S(CH2)5CH3]+ | [C15H11S]+ | 223.063 | Loss of the hexylthio radical |
| [M - C6H13]+ | [C15H11S]+ | 223.063 | Cleavage of the hexyl chain |
It is important to note that the relative abundance of these fragment ions would depend on the ionization energy and the specific mass spectrometry technique employed. Tandem mass spectrometry (MS/MS) experiments would be crucial to confirm these proposed fragmentation pathways by isolating a specific precursor ion and analyzing its daughter ions.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Isomers
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions not only by their mass-to-charge ratio but also by their size and shape (collision cross-section, CCS). nih.govnih.gov This technique is particularly valuable for identifying and characterizing conformational isomers, which are isomers that can be interconverted by rotation about single bonds.
The hexylthio)methyl substituent in Anthracene, 9-[(hexylthio)methyl]- introduces significant conformational flexibility. The rotation around the C-S and various C-C bonds within the hexyl chain can lead to a variety of conformers in the gas phase. These conformers, while having the same mass, would exhibit different shapes, from extended linear forms to more compact, folded structures.
In an IMS-MS experiment, it is plausible that multiple conformers of the [M+H]+ or M+• ion of Anthracene, 9-[(hexylthio)methyl]- would be separated in the ion mobility cell, resulting in multiple peaks in the arrival time distribution for the same m/z value. The arrival time is related to the CCS of the ion; more compact conformers would have smaller CCS values and shorter arrival times, while more extended conformers would have larger CCS values and longer arrival times.
While specific IMS-MS data for Anthracene, 9-[(hexylthio)methyl]- is not available, studies on other flexible molecules have demonstrated the capability of this technique to resolve and characterize different conformational states. nih.govnih.gov Such an analysis would provide valuable information on the conformational landscape of this molecule.
X-ray Diffraction Studies for Solid-State Structure and Packing
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. These methods provide crucial information about molecular conformation, intermolecular interactions, and crystal packing, which in turn govern the material's bulk properties.
Single-Crystal X-ray Crystallography of Anthracene, 9-[(hexylthio)methyl]-
Single-crystal X-ray crystallography would provide the most definitive structural information for Anthracene, 9-[(hexylthio)methyl]-. Although a crystal structure for this specific compound has not been reported, we can infer its likely solid-state conformation and packing based on the vast number of reported crystal structures for other 9-substituted anthracene derivatives. mdpi.comrsc.orgmdpi.com
Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity of Bulk Material
Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystallinity and identifying the polymorphic forms of a bulk material. rigaku.comresearchgate.net Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including anthracene derivatives. rsc.orgnih.gov Different polymorphs can exhibit distinct physical properties.
A PXRD pattern of a crystalline sample of Anthracene, 9-[(hexylthio)methyl]- would show a series of sharp diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are characteristic of the crystal lattice and can be used as a fingerprint for a particular crystalline phase. Amorphous or poorly crystalline material would result in a broad, featureless halo in the PXRD pattern.
By performing PXRD analysis on samples of Anthracene, 9-[(hexylthio)methyl]- crystallized under different conditions (e.g., from different solvents, at different temperatures), one could investigate the potential for polymorphism. The appearance of different sets of diffraction peaks would indicate the presence of different polymorphs.
Electron Microscopy for Morphological Characterization of Self-Assembled Structures
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are invaluable for visualizing the morphology of materials at the micro- and nanoscale. For a molecule like Anthracene, 9-[(hexylthio)methyl]-, which possesses an aromatic core and a flexible alkyl chain, self-assembly into ordered structures is a distinct possibility.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)
TEM and SEM would be employed to study the morphology of self-assembled structures of Anthracene, 9-[(hexylthio)methyl]-. The interplay between the π-π stacking of the anthracene cores and the van der Waals interactions of the hexyl chains could lead to the formation of various nanostructures, such as nanofibers, nanoribbons, or vesicles, when the compound is precipitated or cast from solution. researchgate.net
While no specific electron microscopy studies on Anthracene, 9-[(hexylthio)methyl]- have been published, extensive research on other anthracene derivatives has demonstrated their rich self-assembly behavior, which is highly dependent on the nature and position of the substituents. mdpi.comacs.org It is therefore reasonable to expect that Anthracene, 9-[(hexylthio)methyl]- would also exhibit interesting self-assembly properties worthy of investigation by these powerful microscopic techniques.
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features
The molecular structure of Anthracene, 9-[(hexylthio)methyl]-, featuring a planar anthracene core, a flexible hexyl chain, and a sulfur-containing thioether linkage, suggests a strong propensity for forming self-assembled monolayers (SAMs) on surfaces like gold (Au). Such SAMs are of significant interest in molecular electronics and sensor applications. AFM is an indispensable tool for characterizing the quality, organization, and nanoscale morphology of these monolayers.
When a gold substrate is immersed in a solution containing Anthracene, 9-[(hexylthio)methyl]-, the sulfur atom in the hexylthio group is expected to chemisorb onto the gold surface, leading to the formation of a molecular monolayer. AFM imaging in tapping mode would likely reveal the large-scale topography of this film. High-quality SAMs would exhibit atomically flat terraces, characteristic of the underlying gold substrate, indicating uniform monolayer coverage. The presence of pits or islands, which are common features in the initial stages of SAM formation or in less-ordered films, could also be visualized.
At higher resolutions, AFM can probe the molecular-scale organization of the "Anthracene, 9-[(hexylthio)methyl]-" monolayer. It is anticipated that the anthracene moieties, being large aromatic systems, would exhibit significant π-π stacking interactions, driving the formation of ordered domains. The flexible hexylthio chains would act as spacers, influencing the packing density and orientation of the anthracene units.
Based on studies of similar long-chain thio-substituted aromatic compounds, the "Anthracene, 9-[(hexylthio)methyl]-" molecules within the ordered domains would likely adopt a tilted orientation with respect to the surface normal. This tilt angle is a compromise between maximizing the van der Waals interactions between the anthracene cores and optimizing the packing of the alkyl chains. Phase imaging in AFM could further elucidate the boundaries between these ordered domains and any disordered regions, as differences in molecular packing and orientation would lead to variations in the phase lag of the oscillating cantilever.
A hypothetical data table summarizing the expected AFM findings for a self-assembled monolayer of "Anthracene, 9-[(hexylthio)methyl]-" on a gold substrate is presented below. This data is extrapolated from findings for analogous systems and serves as a predictive framework for future experimental work.
| Parameter | Expected Observation | Significance |
| Surface Roughness (RMS) | < 0.5 nm over a 1x1 µm² area | Indicates the formation of a smooth and uniform monolayer. |
| Domain Size | Tens to hundreds of nanometers | Reflects the extent of molecular ordering and the quality of the self-assembly process. |
| Molecular Packing | Ordered, quasi-hexagonal lattice | Suggests strong intermolecular interactions (π-π stacking) driving the self-assembly. |
| Molecular Tilt Angle | 20-40° with respect to surface normal | A compromise between maximizing intermolecular forces and accommodating the alkyl chains. |
| Monolayer Thickness | ~1.5 - 2.0 nm | Corresponds to the length of the molecule in its tilted orientation. |
| Defects | Pinholes, domain boundaries, step edges | Provides insight into the kinetics of monolayer formation and potential sites for chemical reactivity. |
It is important to emphasize that these are predicted characteristics. Experimental verification through AFM studies on "Anthracene, 9-[(hexylthio)methyl]-" is necessary to confirm these structural and topographical details. Such studies would be invaluable for understanding the relationship between molecular structure and nanoscale organization in this class of functionalized anthracene compounds.
Theoretical and Computational Chemistry of Anthracene, 9 Hexylthio Methyl
Electronic Structure Calculations: Ground and Excited States
The electronic properties of a molecule are fundamental to understanding its reactivity, optical behavior, and potential for charge transport. Computational quantum chemistry provides a powerful lens through which to examine these properties in detail.
Density Functional Theory (DFT) for Molecular Orbitals and Energy Levels
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For a molecule like Anthracene (B1667546), 9-[(hexylthio)methyl]-, DFT calculations can predict the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO and LUMO are critical in determining the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an estimate of the molecule's chemical reactivity and the energy of its lowest electronic excitation.
For anthracene derivatives, the nature of the substituent at the 9-position significantly impacts the HOMO and LUMO energy levels. chemrxiv.org The introduction of the electron-donating hexylthio group, attached via a flexible methylene (B1212753) bridge, is expected to raise the energy of the HOMO more significantly than the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted anthracene. This effect has been observed in other anthracene derivatives with electron-donating groups. chemrxiv.org
Table 1: Predicted DFT-Calculated Electronic Properties of Anthracene, 9-[(hexylthio)methyl]- based on Analogous Compounds
| Property | Predicted Value Range | Influence of Substituent |
| HOMO Energy | -5.5 to -5.0 eV | Raised due to electron-donating thioether group |
| LUMO Energy | -1.5 to -1.0 eV | Slightly lowered |
| HOMO-LUMO Gap | 4.0 to 4.5 eV | Reduced compared to unsubstituted anthracene |
Note: These values are estimations based on DFT calculations of similar anthracene derivatives and are subject to variation based on the specific functional and basis set used.
Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction
To understand the optical properties of Anthracene, 9-[(hexylthio)methyl]-, such as its absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. youtube.comnih.gov TD-DFT can predict the electronic excitation energies and oscillator strengths, which correspond to the peak positions and intensities in a UV-Vis absorption spectrum. nih.gov
The primary electronic transitions in anthracene derivatives typically involve the promotion of an electron from the HOMO to the LUMO (a π-π* transition). The energy of this transition is closely related to the HOMO-LUMO gap. The presence of the 9-[(hexylthio)methyl]- group is expected to cause a bathochromic (red) shift in the main absorption bands of anthracene, moving them to longer wavelengths. This is a common effect observed when electron-donating groups are attached to a conjugated system. nih.gov
Table 2: Predicted TD-DFT UV-Vis Absorption Maxima for Anthracene, 9-[(hexylthio)methyl]- in a Non-polar Solvent
| Transition | Predicted Wavelength (λmax) | Oscillator Strength (f) | Description |
| S0 → S1 | 380 - 400 nm | Moderate | HOMO → LUMO transition |
| S0 → S2 | 360 - 380 nm | High | π-π* transition |
| S0 → S3 | 250 - 270 nm | Very High | π-π* transition |
Note: These predictions are based on TD-DFT calculations of substituted anthracenes and may vary depending on the computational parameters and solvent model used.
Ab Initio Methods (e.g., Coupled Cluster) for High-Accuracy Calculations
For achieving very high accuracy in electronic structure calculations, particularly for smaller molecules or for benchmarking DFT results, ab initio methods like Coupled Cluster (CC) theory are employed. These methods are based on solving the Schrödinger equation without empirical parameters but are computationally very demanding.
While a full Coupled Cluster calculation on a molecule the size of Anthracene, 9-[(hexylthio)methyl]- would be computationally prohibitive for routine calculations, it can be used to study smaller, representative fragments or to provide a high-accuracy benchmark for the electronic properties of the unsubstituted anthracene core. For instance, high-level ab initio calculations have been used to study the electronic and optical properties of crystalline anthracene under pressure, providing insights into intermolecular interactions. mdpi.com Such studies can help to validate the choice of DFT functional for more complex derivatives.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Aggregation Behavior
While quantum mechanical methods are excellent for describing electronic properties, Molecular Dynamics (MD) simulations are the tool of choice for exploring the dynamic behavior of molecules over time. MD simulations treat atoms as classical particles and use a force field to describe the interactions between them.
Force Field Development and Validation for Anthracene, 9-[(hexylthio)methyl]-
A crucial prerequisite for accurate MD simulations is a reliable force field. A force field is a set of parameters that define the potential energy of a system as a function of the atomic coordinates. For a novel molecule like Anthracene, 9-[(hexylthio)methyl]-, a specific force field may not be readily available in standard databases like AMBER, CHARMM, or GROMOS.
Therefore, a key step is the development and validation of force field parameters for the unique chemical moieties in the molecule, particularly the linkage between the anthracene core, the methylene bridge, and the hexylthio group. This process often involves:
Parameter Derivation: Using quantum mechanical calculations (typically DFT) to derive equilibrium bond lengths, bond angles, and dihedral angles, as well as partial atomic charges.
Parameter Validation: Comparing the results of MD simulations using the new force field against experimental data (if available) or higher-level quantum mechanical calculations for properties like conformational energies and intermolecular interaction energies.
The development of force fields for polycyclic aromatic hydrocarbons and their derivatives is an active area of research, with a focus on accurately capturing both intramolecular flexibility and intermolecular interactions, which are crucial for simulating aggregation and self-assembly.
Simulation of Intermolecular Interactions and Self-Assembly Processes in Solution and Solid State
With a validated force field, MD simulations can provide valuable insights into the conformational dynamics and aggregation behavior of Anthracene, 9-[(hexylthio)methyl]-.
Conformational Dynamics: The hexyl chain and the thioether linkage introduce significant conformational flexibility. MD simulations can explore the preferred conformations of the side chain and the dynamics of its movement relative to the rigid anthracene plane. This is important as the conformation can influence how the molecules pack in the solid state and interact in solution.
Aggregation and Self-Assembly: Anthracene derivatives are known to aggregate in solution and form ordered structures in the solid state through π-π stacking interactions. nih.gov The hexylthio side chain will play a significant role in mediating these interactions. MD simulations can be used to study the process of self-assembly, predicting how individual molecules come together to form larger aggregates. The simulations can reveal the preferred packing arrangements (e.g., herringbone, brickwork), the intermolecular distances, and the role of the alkyl chains in stabilizing the assembly. nih.gov For instance, molecular dynamics studies on other PAHs have shown how they interact and aggregate in different environments. rsc.org
Table 3: Key Parameters in MD Simulations of Anthracene, 9-[(hexylthio)methyl]- Aggregation
| Simulation Parameter | Description | Expected Influence |
| Solvent Model | Explicit or implicit representation of the solvent | Will affect solubility and the thermodynamics of aggregation |
| Temperature and Pressure | Control the kinetic energy and density of the system | Will influence the rate and structure of self-assembly |
| Simulation Time | The duration of the simulation | Needs to be long enough to observe the formation of stable aggregates |
| System Size | The number of molecules in the simulation box | Affects the ability to observe long-range order and bulk properties |
Reactivity Prediction and Reaction Mechanism Elucidation
Computational chemistry plays a crucial role in understanding and predicting the chemical reactivity of Anthracene, 9-[(hexylthio)methyl]-. By modeling chemical transformations, researchers can gain insights into reaction pathways and the factors that control them.
Transition State Search and Energy Barrier Calculation for Chemical Transformations
A key aspect of understanding a chemical reaction is identifying the transition state, which represents the highest energy point along the reaction coordinate. Computational methods, such as density functional theory (DFT), are employed to locate these transition states and calculate the associated energy barriers. scm.com A lower energy barrier indicates a faster reaction rate.
For anthracene and its derivatives, a common reaction is the Diels-Alder cycloaddition, which occurs at the 9- and 10-positions of the anthracene core. researchgate.net The presence of the 9-[(hexylthio)methyl]- substituent can influence the stereochemistry and the energy barrier of this transformation. Theoretical calculations can model the approach of a dienophile to the substituted anthracene, allowing for the determination of the preferred reaction pathway and the activation energy. These calculations often involve geometry optimization of the reactants, products, and the transition state structure. scm.com
Table 1: Hypothetical Energy Barriers for the Diels-Alder Reaction of Anthracene, 9-[(hexylthio)methyl]- with a Generic Dienophile
| Reaction Pathway | Activation Energy (kcal/mol) |
| syn-attack | 25.3 |
| anti-attack | 28.1 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific quantum chemical calculations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally indicates higher reactivity. nih.gov
In the case of Anthracene, 9-[(hexylthio)methyl]-, the electronic nature of the hexylthio group influences the energy levels of the HOMO and LUMO of the anthracene core. The sulfur atom, with its lone pairs of electrons, can act as an electron-donating group, which would be expected to raise the energy of the HOMO. This, in turn, can affect the molecule's reactivity in processes like cycloaddition reactions. sciepub.com
Computational software can readily calculate and visualize the HOMO and LUMO of Anthracene, 9-[(hexylthio)methyl]-. The distribution of these orbitals reveals the most likely sites for electrophilic or nucleophilic attack. For anthracene itself, the HOMO and LUMO are primarily located on the central ring, particularly at the 9 and 10 positions, which explains its reactivity in Diels-Alder reactions. numberanalytics.com The substituent at the 9-position will perturb this distribution, potentially influencing the regioselectivity of reactions.
Table 2: Calculated Frontier Orbital Energies for Anthracene and a Substituted Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Anthracene | -5.85 | -2.25 | 3.60 |
| Anthracene, 9-methyl- | -5.78 | -2.20 | 3.58 |
Note: These are representative values and can vary depending on the computational method and basis set used. nist.govnist.govnist.gov
Computational Design of Functional Derivatives Based on Anthracene, 9-[(hexylthio)methyl]-
Computational methods are not only for analysis but also for the proactive design of new molecules with desired properties. Starting from the basic structure of Anthracene, 9-[(hexylthio)methyl]-, functional derivatives can be designed and their properties predicted in silico.
Structure-Property Relationship Predictions through QSAR/QSPR
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. These models are built using a set of known compounds and their measured properties.
For derivatives of Anthracene, 9-[(hexylthio)methyl]-, QSAR/QSPR studies could be used to predict properties such as fluorescence quantum yield, solubility, or electronic conductivity. By systematically modifying the structure of the parent compound (e.g., changing the length of the alkyl chain, introducing different functional groups on the anthracene core or the thioether), a library of virtual compounds can be created. Descriptors for these molecules, which are numerical representations of their structural and electronic features, are then calculated. These descriptors, along with the known property data, are used to build a predictive model.
Table 3: Example of Descriptors for a QSPR Study of Anthracene Derivatives
| Derivative | Molecular Weight | LogP | HOMO Energy (eV) | Predicted Property (e.g., Fluorescence Quantum Yield) |
| Derivative 1 | 322.5 | 6.2 | -5.80 | 0.65 |
| Derivative 2 | 350.6 | 6.8 | -5.75 | 0.72 |
| Derivative 3 | 336.5 | 5.9 | -5.82 | 0.68 |
Note: This table illustrates the type of data used in a QSPR study. The predicted property values would be generated by the QSPR model.
Virtual Screening for Optimized Performance in Specific Applications
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological activity or property. This approach is widely used in drug discovery and materials science.
Based on the structure of Anthracene, 9-[(hexylthio)methyl]-, a virtual library of derivatives can be generated by making various chemical modifications. For a specific application, such as an organic light-emitting diode (OLED) material, the desired properties would be a high fluorescence quantum yield, appropriate HOMO/LUMO energy levels for efficient charge injection, and good thermal stability.
The virtual library would be screened by first calculating these properties for each molecule using computational methods. The molecules would then be ranked based on their predicted performance. The most promising candidates identified through virtual screening can then be prioritized for synthesis and experimental validation, saving significant time and resources compared to a purely experimental approach. For instance, DFT calculations can be used to predict the emission wavelengths and charge transport properties of novel anthracene derivatives for OLED applications. rsc.orgnih.gov
Photophysical and Electrochemical Characterization of Anthracene, 9 Hexylthio Methyl
Absorption and Emission Spectroscopy in Various Media
The interaction of Anthracene (B1667546), 9-[(hexylthio)methyl]- with light is governed by the electronic structure of the anthracene core, which is perturbed by the alkylthioether substituent.
The UV-visible absorption spectrum of anthracene and its derivatives is characterized by distinct vibronic bands corresponding to π-π* electronic transitions within the aromatic system. For the parent anthracene molecule, these bands are typically observed in the 300-400 nm range. The absorption spectrum of 9,10-disubstituted anthracenes generally retains this characteristic vibronic structure. nih.gov
Table 1: Representative Absorption Maxima for 9-Substituted Anthracene Derivatives in Cyclohexane
| Compound | λabs (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |
| Anthracene | 356, 375 | 9,700 (at 356.2 nm) | omlc.org |
| 9,10-Diphenylanthracene | 393 | - | rsc.org |
| 9,10-Bis(phenylethynyl)anthracene | 451 | 35,400 (at 451.2 nm) | omlc.org |
This table presents data for related compounds to infer the potential properties of Anthracene, 9-[(hexylthio)methyl]-.
Anthracene and its derivatives are well-known for their strong fluorescence in the blue to green region of the electromagnetic spectrum. Upon excitation into the S1 state, the molecule relaxes to the ground state (S0) via radiative decay (fluorescence). The fluorescence spectrum of anthracene typically mirrors its absorption spectrum, exhibiting a similar vibronic structure.
The introduction of a substituent at the 9-position can significantly impact the fluorescence quantum yield (ΦF) and the emission wavelength. For example, the presence of thiophene substituents at the 9 and 10 positions has been shown to decrease the fluorescence quantum yield. rsc.orgchalmers.se The flexible hexylthiomethyl group in Anthracene, 9-[(hexylthio)methyl]- may provide non-radiative decay pathways through vibrational and rotational motions, which could potentially lead to a lower fluorescence quantum yield compared to anthracene itself.
Phosphorescence, the emission of light from a triplet excited state (T1), is generally weak for anthracene derivatives at room temperature in fluid solutions due to efficient quenching processes.
Table 2: Illustrative Fluorescence Properties of 9-Substituted Anthracene Derivatives
| Compound | Solvent | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (ΦF) |
| Anthracene | Cyclohexane | 350 | 381, 403, 427 | 0.36 omlc.org |
| Anthracene | Ethanol | - | - | 0.27 omlc.org |
| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | 425 | 458, 488 | 1.0 omlc.org |
This table provides comparative data from related anthracene compounds.
Solvatochromism:
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a phenomenon observed in many fluorescent molecules. This effect arises from differential solvation of the ground and excited states of the molecule. For anthracene derivatives, the extent of solvatochromism depends on the change in dipole moment upon excitation. While the parent anthracene is nonpolar and exhibits weak solvatochromism, the introduction of polar substituents can lead to more pronounced solvent effects. nih.govnih.gov For instance, solvatochromism has been observed in the absorption and fluorescence spectra of 9,10-disubstituted anthracenes with donor-acceptor character. researchgate.net Given the presence of the sulfur atom and the flexible alkyl chain, Anthracene, 9-[(hexylthio)methyl]- may exhibit some degree of solvatochromism, with the emission maximum likely shifting to longer wavelengths in more polar solvents due to the stabilization of a potentially more polar excited state.
Aggregation-Induced Emission (AIE):
Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. acs.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the solid state, which blocks non-radiative decay channels. sci-hub.se Several anthracene derivatives have been reported to exhibit AIE. sci-hub.sersc.org The flexible hexylthiomethyl group in Anthracene, 9-[(hexylthio)methyl]- could potentially lead to complex aggregation behavior. In dilute solutions, the free rotation of the substituent might contribute to non-radiative decay. In an aggregated state, if these rotations are hindered, an enhancement of fluorescence emission could be observed. However, without experimental data, it is difficult to definitively predict whether this compound would be AIE-active.
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopic techniques are crucial for understanding the dynamic processes that occur in the excited state, such as vibrational relaxation, intersystem crossing, and fluorescence decay.
Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states on ultrafast timescales. Upon excitation with a short laser pulse, the changes in the absorption of a sample are monitored with a second probe pulse. This allows for the direct observation of excited-state absorption, stimulated emission, and ground-state bleaching.
For anthracene derivatives, TA spectroscopy can reveal the dynamics of singlet excited states, triplet state formation, and charge-separated states. nih.gov The TA spectra of 9,10-disubstituted anthracenes often show a strong excited-state absorption in the visible region. The decay kinetics of these transient signals provide information about the lifetimes of the excited states and the rates of competing processes. For Anthracene, 9-[(hexylthio)methyl]-, TA spectroscopy would be instrumental in elucidating the influence of the alkylthioether chain on the excited-state deactivation pathways.
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes, typically in the picosecond to nanosecond range. opt-ron.comhoriba.com The fluorescence lifetime (τF) is a measure of the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be influenced by its molecular environment.
The fluorescence lifetime of anthracene in deoxygenated cyclohexane is approximately 5 ns. Substituents on the anthracene core can alter this lifetime. For Anthracene, 9-[(hexylthio)methyl]-, the fluorescence lifetime would be expected to be in the nanosecond range. The presence of the sulfur atom might introduce spin-orbit coupling, potentially increasing the rate of intersystem crossing to the triplet state and thereby shortening the fluorescence lifetime. TCSPC measurements in different solvents would also provide valuable information on how the solvent environment affects the excited-state lifetime. nih.gov
Singlet and Triplet State Characterization and Intersystem Crossing Pathways
The singlet and triplet excited states of anthracene and its derivatives are central to their photophysical behavior. The substitution at the 9-position with a (hexylthio)methyl group is expected to influence these states. The sulfur atom, with its lone pair of electrons, can engage in electronic interactions with the anthracene core.
In related sulfur-bridged anthracene dimers, the sulfur atom's orbitals can mix with the anthracene molecular orbitals, creating new electronic states with charge-transfer character. This mixing can lead to rapid (sub-nanosecond) intersystem crossing (ISC), the process by which a molecule transitions from a singlet excited state to a triplet excited state. nih.gov The efficiency of ISC is a critical parameter, as it governs the population of the triplet state and subsequent photochemical processes. For instance, in some sulfur-containing systems, ISC can be significantly enhanced compared to the parent chromophore. uni-regensburg.de The heavy-atom effect of sulfur, although modest compared to heavier halogens, can promote spin-orbit coupling, which is a key factor in facilitating ISC. uni-regensburg.de
The energy levels of the singlet (S₁) and triplet (T₁) states are crucial. For many 9,10-disubstituted anthracene derivatives, the S₁ energy is typically in the range of 3.0-3.1 eV, while the T₁ energy is around 1.6-1.8 eV. acs.org The presence of a thioether linkage is not expected to drastically alter these fundamental energy gaps, though subtle shifts may occur due to electronic and steric effects.
One important consideration is the potential for the energy level of a higher triplet state (T₂) to be close to or below the S₁ state. If the energy gap between S₁ and T₂ is small or negative, it can lead to a very efficient intersystem crossing pathway, where T₂ acts as an intermediate state before internal conversion to T₁. acs.org
Table 1: Representative Photophysical Data for Substituted Anthracenes
| Compound | S₁ Energy (eV) | T₁ Energy (eV) | T₂ Energy (eV) | Fluorescence Quantum Yield (Φ_F) | Intersystem Crossing Rate (k_ISC) (s⁻¹) |
| 9,10-Diphenylanthracene (DPA) | 3.084 | 1.801 | 3.271 | ~1.0 | - |
| Thiophene-substituted DPA | - | - | - | <0.1 | - |
| Thiohelicene | - | - | - | - | 6 x 10⁹ |
Data for DPA and thiophene-substituted DPA from various studies on 9,10-disubstituted anthracenes. acs.orgrsc.orgchalmers.se Data for Thiohelicene from a study on enhanced intersystem crossing. uni-regensburg.de
Photoinduced Electron Transfer (PET) and Energy Transfer (FRET) Processes
The electronically excited state of the anthracene moiety in Anthracene, 9-[(hexylthio)methyl]- can engage in photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) with suitable donor or acceptor molecules.
Fluorescence quenching studies are a powerful tool to investigate PET and FRET processes. In a typical quenching experiment, the fluorescence intensity of the anthracene derivative is monitored as a function of the concentration of a quencher (an electron or energy acceptor/donor).
For PET to occur, the thermodynamics of the electron transfer process must be favorable. The feasibility of PET can be estimated using the Rehm-Weller equation, which considers the excitation energy of the fluorophore, the oxidation and reduction potentials of the donor and acceptor, and the coulombic interaction energy of the resulting radical ion pair. In some anthracene derivatives, oxidative PET from the excited anthracene to an acceptor unit can quench the fluorescence. d-nb.info The rate of this quenching is influenced by the electronic properties of the system. d-nb.info
In the context of Anthracene, 9-[(hexylthio)methyl]-, the sulfur atom could potentially act as an electron donor, leading to intramolecular PET, although this is less likely to be a primary deactivation pathway unless a strong electron acceptor is also part of the molecule. More commonly, it would participate in intermolecular PET with an external quencher. Studies on related systems have shown that the rate constant for back electron transfer is a crucial parameter determining the lifetime of the charge-separated state. ias.ac.in
FRET, on the other hand, is a non-radiative energy transfer process that depends on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two. The efficiency of FRET is proportional to 1/R⁶, where R is the distance between the donor and acceptor.
The photophysical properties of anthracene derivatives make them excellent components in multicomponent systems designed for specific energy or electron transfer functions. For instance, porphyrin-anthracene coordination complexes have been studied for their singlet and triplet energy transfer dynamics. rsc.org In these systems, the anthracene unit can act as a triplet energy acceptor from the excited porphyrin. rsc.org
The design of such systems often involves covalently linking the anthracene chromophore to other functional units through a molecular bridge. The nature of this bridge is critical in mediating the electronic coupling between the components. The (hexylthio)methyl group in the target compound could serve as an attachment point for creating more complex molecular architectures.
Table 2: Examples of Multicomponent Systems Involving Anthracene Derivatives
| System | Process | Key Design Feature | Application |
| Porphyrin-Anthracene Complexes | Triplet Energy Transfer | Axial coordination of anthracene to a central metal ion in the porphyrin | Photon upconversion |
| Anthracene-Dithiodicyanoethene | Photoinduced Electron Transfer | Covalent linkage allowing for intramolecular charge transfer | Fluorescent probes |
Information compiled from studies on porphyrin-anthracene complexes and PET in anthracene derivatives. d-nb.inforsc.org
Cyclic Voltammetry and Electrochemistry for Redox Properties
Cyclic voltammetry (CV) is a key electrochemical technique used to determine the oxidation and reduction potentials of a molecule, providing insights into its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
For a series of novel 9,10-functionalized anthracene-based molecules, quasi-reversible oxidation processes have been observed, with HOMO energy levels estimated to be in the range of -5.59 eV to -5.73 eV. mdpi.comresearchgate.net The substitution at the 9- and 10-positions with different aryl derivatives was found to have only a minor effect (±0.10 eV) on the electrochemical behavior. mdpi.comnih.gov
Based on these findings, Anthracene, 9-[(hexylthio)methyl]- is expected to exhibit a quasi-reversible oxidation corresponding to the formation of a radical cation centered on the anthracene core. The hexylthio group is generally considered to be electron-donating, which might lead to a slightly lower oxidation potential compared to unsubstituted anthracene. The reduction process would involve the formation of a radical anion.
Table 3: Representative Electrochemical Data for Substituted Anthracenes
| Compound | Oxidation Potential (E₁/₂) (V vs. SCE) | HOMO Energy (eV) |
| 9,10-di(p-tolyl)anthracene | ~1.1 | -5.62 |
| 9,10-bis(4-methoxyphenyl)anthracene | ~1.0 | -5.59 |
| 9-(4-(methoxyphenyl))-10-(1-naphthalenyl)anthracene | ~1.1 | -5.68 |
Data from a study on the electrochemical characterization of 9,10-anthracene derivatives. mdpi.comresearchgate.net The specific values can vary depending on the solvent and supporting electrolyte used.
Spectroelectrochemistry is a technique that combines electrochemical methods with spectroscopy to study the spectral properties of electrochemically generated species. Upon oxidation or reduction of an anthracene derivative, the formation of the corresponding radical cation or anion leads to significant changes in the electronic absorption spectrum.
While no specific spectroelectrochemical data for Anthracene, 9-[(hexylthio)methyl]- is available, the general behavior of anthracene radical ions is well-documented. The neutral anthracene molecule has characteristic sharp absorption bands in the UV region. Upon formation of the radical cation or anion, new, often broad, absorption bands typically appear at longer wavelengths in the visible or even near-infrared (NIR) region. These new bands are characteristic of the open-shell electronic structure of the radical ions. The color of the solution would therefore be expected to change upon applying an oxidizing or reducing potential.
Electrochemical Mechanism Elucidation and Stability Assessment
The electrochemical behavior of anthracenes is characterized by the transfer of electrons to and from their π-system, leading to the formation of radical ions. The specific mechanisms and the stability of these charged species are significantly influenced by the nature and position of substituents on the anthracene core. While direct experimental data for Anthracene, 9-[(hexylthio)methyl]- is not extensively available in the reviewed literature, a plausible electrochemical mechanism and stability assessment can be inferred from the well-documented behavior of related anthracene derivatives.
Electrochemical Oxidation Mechanism
The oxidation of anthracene and its derivatives typically occurs at the 9 and 10 positions, which have the highest electron density in the highest occupied molecular orbital (HOMO). The electrochemical oxidation is generally a reversible one-electron process, leading to the formation of a radical cation.
For Anthracene, 9-[(hexylthio)methyl]-, the proposed oxidation mechanism is initiated by a one-electron transfer from the anthracene π-system at the electrode surface, forming the corresponding radical cation. The general scheme for this process is as follows:
Step 1: Formation of the Radical Cation The initial step is the reversible one-electron oxidation of the anthracene core to yield a radical cation. The presence of the electron-donating hexylthio group is expected to lower the oxidation potential compared to unsubstituted anthracene.
Anthracene, 9-[(hexylthio)methyl]- ⇌ [Anthracene, 9-[(hexylthio)methyl]-]•+ + e-
Step 2: Potential Follow-up Reactions The formed radical cation can be susceptible to nucleophilic attack, particularly if the experimental conditions include trace amounts of water or other nucleophilic species. The 10-position is a likely site for such an attack. Subsequent oxidation and further reactions can lead to the formation of products such as 9,10-anthraquinone derivatives. The electrochemical oxidation of anthracene in acetonitrile (B52724) has been shown to produce 9,10-anthraquinone and bianthrone nih.gov. The addition of water can favor the formation of anthraquinone nih.gov.
Electrochemical Reduction Mechanism
The reduction of anthracene derivatives involves the addition of electrons to the lowest unoccupied molecular orbital (LUMO). This is also typically a stepwise process, forming a radical anion in the first step.
Step 1: Formation of the Radical Anion The first step in the reduction is a reversible one-electron transfer to the anthracene molecule to form a radical anion.
Anthracene, 9-[(hexylthio)methyl]- + e- ⇌ [Anthracene, 9-[(hexylthio)methyl]-]•-
Studies on 9,10-diphenylanthracene have confirmed the formation of a stable radical anion in aprotic solvents like dimethylformamide utexas.edu.
Step 2: Further Reduction and Follow-up Reactions The radical anion can undergo a second one-electron reduction at a more negative potential to form a dianion, although this second step is often irreversible.
[Anthracene, 9-[(hexylthio)methyl]-]•- + e- ⇌ [Anthracene, 9-[(hexylthio)methyl]-]2-
The stability of the radical anion and dianion is highly dependent on the solvent and the presence of proton sources. In the presence of proton donors, the anions can be protonated, leading to subsequent chemical reactions.
Stability Assessment
The electrochemical stability of Anthracene, 9-[(hexylthio)methyl]- is intrinsically linked to the stability of its electrogenerated radical ions.
Radical Cation Stability: The presence of the flexible (hexylthio)methyl group at the 9-position may influence the stability of the radical cation. While alkylthio groups are generally electron-donating, which can stabilize the positive charge, steric factors could also play a role. The stability of the radical cation of anthracene itself has been observed to be high at fast scan rates in ultrafast voltammetry experiments.
Radical Anion Stability: The radical anions of many aromatic hydrocarbons are known to be stable in carefully purified aprotic solvents. Coulometric experiments with 9,10-diphenylanthracene have demonstrated the possibility of preparing fairly stable solutions of its radical anion utexas.edu. The (hexylthio)methyl substituent is not expected to dramatically destabilize the radical anion.
Summary of Electrochemical Parameters
While specific potential values for Anthracene, 9-[(hexylthio)methyl]- are not available, the following table provides a generalized summary of the expected electrochemical processes based on the behavior of similar anthracene derivatives.
| Process | Reaction | Reversibility | Stability of Product |
| Oxidation | R ⇌ R•+ + e- | Generally reversible | Stable in aprotic media at fast scan rates |
| Reduction | R + e- ⇌ R•- | Generally reversible | Stable in aprotic media |
| Second Reduction | R•- + e- ⇌ R2- | Often irreversible | Less stable, reactive towards protonation |
R represents Anthracene, 9-[(hexylthio)methyl]-
Further experimental studies, particularly using cyclic voltammetry, would be necessary to precisely determine the electrochemical mechanism and quantify the stability of the radical ions of Anthracene, 9-[(hexylthio)methyl]-.
Advanced Materials Science and Functional Applications of Anthracene, 9 Hexylthio Methyl
Organic Light-Emitting Diodes (OLEDs) and Electroluminescence
The field of organic electronics has seen a surge in the development of novel materials for advanced applications. Among these, anthracene (B1667546) derivatives have been a subject of interest due to their inherent photoluminescent properties. However, specific research and detailed findings on the application of Anthracene, 9-[(hexylthio)methyl]- in organic light-emitting diodes (OLEDs) are not extensively documented in publicly available scientific literature. The following sections outline the general principles and methodologies that would be applied to investigate this compound's potential in OLEDs.
Fabrication of Anthracene, 9-[(hexylthio)methyl]- Based Emitters and Hosts
The fabrication of OLEDs incorporating a new material like Anthracene, 9-[(hexylthio)methyl]- would typically involve a multi-step process in a controlled cleanroom environment. The standard method for small-molecule organic materials is thermal evaporation in a high-vacuum chamber.
An OLED device is constructed as a multilayer stack, generally consisting of a transparent substrate (like indium tin oxide-coated glass), a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and a metal cathode.
As an Emitter: If Anthracene, 9-[(hexylthio)methyl]- were to be used as an emitter, it would typically be co-evaporated with a host material to form the EML. The host material would be chosen to have a wider energy gap to confine excitons on the guest (dopant) emitter molecules. The concentration of the dopant is a critical parameter that would need to be optimized to prevent aggregation-caused quenching, which can diminish luminescence.
As a Host: Alternatively, Anthracene, 9-[(hexylthio)methyl]- could be investigated as a host material in the EML. In this scenario, it would be the primary component of the layer, doped with a small amount of a guest emitter that has a narrower bandgap. The suitability of the anthracene derivative as a host would depend on its ability to form stable amorphous films, its charge-transporting properties, and its energy level alignment with the dopant and adjacent layers.
The fabrication process would involve the sequential deposition of these organic layers, followed by the deposition of a low work function metal cathode (e.g., aluminum or calcium) through a shadow mask to define the active area of the device.
Device Performance Evaluation: Efficiency, Luminance, and Stability Characteristics
Once fabricated, the performance of the OLEDs would be rigorously evaluated. Key performance metrics include:
Current-Voltage-Luminance (J-V-L) Characteristics: These measurements are fundamental to understanding the device's electrical and optical behavior. They would determine the turn-on voltage (the voltage at which light emission becomes detectable) and the relationship between the driving current/voltage and the resulting brightness (luminance), typically measured in candelas per square meter (cd/m²).
Electroluminescence (EL) Spectrum: The EL spectrum would be measured to determine the color of the emitted light and to assess its purity. The peak wavelength and the full width at half maximum (FWHM) are key parameters. For an anthracene derivative, blue emission would be expected, and any shifts in the spectrum compared to its photoluminescence in solution could indicate molecular aggregation or exciplex formation.
Efficiency: The efficiency of the device is a critical factor. It is typically quantified in several ways:
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.
Current Efficiency: Measured in candelas per ampere (cd/A).
Power Efficiency: Measured in lumens per watt (lm/W).
Stability: The operational lifetime of the device is a major challenge for OLEDs. Stability would be assessed by monitoring the decrease in luminance over time under a constant current drive. The LT50, the time it takes for the luminance to decay to 50% of its initial value, is a common metric.
While specific data for Anthracene, 9-[(hexylthio)methyl]- is not available, a hypothetical data table for a blue-emitting OLED based on a similar anthracene derivative might look as follows:
| Device Configuration | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE Coordinates (x, y) |
| Host: DPEPO / Emitter: Anthracene Derivative (2%) | 3.5 | 8,500 | 5.2 | 3.8 | 5.1 | (0.15, 0.18) |
| Host: Anthracene Derivative / Emitter: Ir(ppy)₃ (8%) | 3.2 | 12,000 | 45.6 | 35.1 | 15.2 | (0.33, 0.61) |
Role of Molecular Packing and Morphology in Device Performance
Molecular Packing: The bulky and flexible hexylthio group would likely disrupt the typical herringbone packing of unsubstituted anthracene. This could be advantageous in preventing strong π-π stacking, which often leads to the formation of non-emissive aggregates and a reduction in solid-state luminescence efficiency. The steric hindrance provided by the substituent could help to maintain the emissive properties of individual molecules in the thin film.
Film Morphology: The morphology of the emissive layer, including its uniformity and the presence of grain boundaries or crystalline domains, affects charge transport and can create pathways for non-radiative decay. Techniques like atomic force microscopy (AFM) and X-ray diffraction (XRD) would be employed to study the surface roughness and crystallinity of the films. A smooth, amorphous morphology is generally desirable for uniform charge injection and transport, leading to higher efficiency and stability. The hexylthio-methyl group might promote the formation of such amorphous films.
Organic Photovoltaics (OPVs) and Charge Generation
The application of new organic materials in photovoltaics is another area of intense research. The electronic properties of anthracene derivatives suggest they could potentially function within the active layer of an organic solar cell.
Incorporation of Anthracene, 9-[(hexylthio)methyl]- as Donor or Acceptor Material
In an organic photovoltaic device, the active layer is typically a blend of an electron-donating material and an electron-accepting material. The fundamental process involves the absorption of light to create an exciton (B1674681) (a bound electron-hole pair), which then diffuses to the donor-acceptor interface to be separated into free charge carriers.
As a Donor: To function as a donor material, Anthracene, 9-[(hexylthio)methyl]- would need to have a suitable highest occupied molecular orbital (HOMO) energy level to facilitate electron transfer to the lowest unoccupied molecular orbital (LUMO) of an acceptor material (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor). Its absorption spectrum would also need to cover a significant portion of the solar spectrum.
As an Acceptor: To act as an acceptor, the compound would require a low-lying LUMO energy level to accept electrons from a donor material. While anthracene itself is not a strong acceptor, chemical modification can tune its electronic properties.
The viability of Anthracene, 9-[(hexylthio)methyl]- in either role would be determined by its energy levels, absorption characteristics, and charge carrier mobility. These properties would be experimentally determined using techniques like cyclic voltammetry (for HOMO/LUMO estimation) and UV-Vis absorption spectroscopy.
Bulk Heterojunction (BHJ) Morphology and Charge Transport Studies
The most common device architecture for OPVs is the bulk heterojunction (BHJ), where the donor and acceptor materials are blended together to form a nanoscale interpenetrating network. This morphology maximizes the interfacial area for exciton dissociation.
BHJ Morphology: The performance of a BHJ solar cell is critically dependent on the morphology of the active layer blend. The ideal morphology consists of bicontinuous, phase-separated domains of the donor and acceptor with domain sizes on the order of the exciton diffusion length (typically 10-20 nm). The hexylthio-methyl substituent would play a crucial role in influencing the miscibility and phase separation behavior of the anthracene derivative when blended with a counterpart material. Processing conditions, such as the choice of solvent, spin-coating speed, and the use of thermal or solvent annealing, would be optimized to achieve a favorable morphology. Techniques like AFM and transmission electron microscopy (TEM) would be used to visualize the nanoscale blend morphology.
Charge Transport: Efficient charge transport to the respective electrodes is essential for high device performance. Once the charges are separated at the interface, the electrons must travel through the acceptor domains and the holes through the donor domains. The charge carrier mobility within each phase is therefore a key parameter. The bulky side chain on the anthracene core could impact intermolecular electronic coupling and, consequently, the charge mobility. Methods like the space-charge-limited current (SCLC) method would be used to measure the electron and hole mobilities in single-carrier devices to assess the charge transport properties of the material.
A hypothetical data table summarizing the photovoltaic properties of a BHJ device could be presented as follows:
| Donor:Acceptor Blend | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
| P3HT:Anthracene Derivative | 0.75 | 6.5 | 55 | 2.7 |
| Anthracene Derivative:PC71BM | 0.82 | 8.1 | 62 | 4.1 |
Power Conversion Efficiency (PCE) Optimization Strategies
While specific data on the power conversion efficiency (PCE) of organic solar cells (OSCs) exclusively utilizing Anthracene, 9-[(hexylthio)methyl]- as the primary donor or acceptor material is not extensively documented in publicly available research, general strategies for optimizing the PCE of anthracene-based solar cells can be considered. The performance of OSCs is critically dependent on several factors, including the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). For anthracene derivatives, optimization strategies typically revolve around molecular engineering and device architecture.
In a broader context, research on anthracene-based dyes for dye-sensitized solar cells (DSSCs) has shown that the introduction of different π-bridge or auxiliary acceptor groups can significantly impact photovoltaic properties. rsc.org For instance, theoretical studies on a series of anthracene-based organic dyes have demonstrated that modifying the molecular structure can extend the optical absorption into the 550–650 nm region, which is crucial for enhancing Jsc. rsc.org One of the studied dyes, when benchmarked against experimental data, showed a Voc of 760 mV, a Jsc of 14.25 mA cm⁻², a fill factor of 0.75, and a resulting PCE of 8.08%. rsc.org Theoretical calculations for other derivatives predicted even higher PCEs, exceeding 32%, highlighting the potential of molecular design in optimizing performance. rsc.org
For bulk heterojunction (BHJ) OSCs, where a blend of a donor and an acceptor material forms the active layer, the morphology of this layer is paramount. The hexylthio-methyl substituent in Anthracene, 9-[(hexylthio)methyl]- is expected to play a crucial role in controlling the nanoscale phase separation between the donor and acceptor materials. This, in turn, influences exciton dissociation and charge transport, which are key determinants of PCE. Optimization would involve a systematic variation of processing conditions, such as the choice of solvent, the use of additives, and post-deposition annealing treatments, to achieve an optimal blend morphology.
Furthermore, the energy levels (HOMO and LUMO) of Anthracene, 9-[(hexylthio)methyl]- relative to the acceptor material are critical for efficient charge transfer. The Voc of an OSC is directly related to the difference between the HOMO of the donor and the LUMO of the acceptor. The introduction of the hexylthio group can modulate these energy levels, and thus, a careful selection of the acceptor material is a key optimization strategy.
Table 1: Representative Performance of an Anthracene-Based Dye in a Dye-Sensitized Solar Cell
| Parameter | Value |
| Open-Circuit Voltage (Voc) | 760 mV |
| Short-Circuit Current Density (Jsc) | 14.25 mA cm⁻² |
| Fill Factor (FF) | 0.75 |
| Power Conversion Efficiency (PCE) | 8.08% |
Note: This data is for a different anthracene-based dye and is provided for illustrative purposes of the potential performance of this class of materials. rsc.org
Organic Field-Effect Transistors (OFETs) and Charge Mobility
Anthracene and its derivatives are a well-established class of organic semiconductors for OFETs, valued for their potential for high charge carrier mobility and good environmental stability. acs.org The planar structure of the anthracene core facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport.
Design and Fabrication of Anthracene, 9-[(hexylthio)methyl]- as Active Layer
An OFET based on Anthracene, 9-[(hexylthio)methyl]- would typically be fabricated in a thin-film transistor architecture. The most common configurations are top-gate, bottom-contact and bottom-gate, top-contact. The active layer, consisting of the anthracene derivative, would be deposited onto a substrate (e.g., silicon with a silicon dioxide dielectric layer) using techniques such as vacuum deposition or solution-based methods like spin-coating or drop-casting. The hexylthio-methyl substituent is designed to improve the solubility of the anthracene core, making solution processing a viable and cost-effective fabrication method.
The choice of the dielectric material is also crucial, as it influences the formation of the charge accumulation layer at the semiconductor-dielectric interface. Commonly used dielectrics include silicon dioxide (SiO₂), and polymers like poly(methyl methacrylate) (PMMA). The interface between the organic semiconductor and the dielectric is critical for device performance, and surface treatments are often employed to reduce charge trapping.
Evaluation of Charge Carrier Mobility and On/Off Ratio
The on/off ratio, which is the ratio of the drain current in the "on" state to the "off" state, is a measure of the switching capability of the transistor. For practical applications, a high on/off ratio (typically > 10⁵) is desirable. The on/off ratio is influenced by factors such as the semiconductor's bandgap and the presence of charge traps in the material or at the interfaces.
Table 2: Representative OFET Performance for an Anthracene Single Crystal
| Parameter | Value |
| Charge Carrier Mobility (µ) | ~0.02 cm²/(V·s) |
| On/Off Ratio | >10⁴ |
Note: This data is for an unsubstituted anthracene single crystal and serves as a baseline for comparison. researchgate.net The performance of Anthracene, 9-[(hexylthio)methyl]- is expected to differ due to the influence of the substituent.
Influence of Molecular Orientation and Crystallinity on OFET Performance
The performance of OFETs based on organic semiconductors is highly dependent on the molecular orientation and the degree of crystallinity in the active layer. For efficient charge transport, a high degree of crystalline order and a favorable molecular packing motif are required. The planar anthracene cores should ideally adopt a face-to-face (π-stacking) arrangement, as this maximizes the orbital overlap between adjacent molecules, creating efficient pathways for charge carriers to move.
The hexylthio-methyl side chain in Anthracene, 9-[(hexylthio)methyl]- is expected to have a significant influence on the solid-state packing. The flexibility of the alkyl chain can affect the intermolecular distance and the relative orientation of the anthracene cores. While it can enhance solubility, it may also disrupt the crystalline packing if not properly controlled. Therefore, optimizing the thin-film deposition conditions (e.g., substrate temperature, solvent evaporation rate) is crucial to promote the formation of a well-ordered crystalline film with the desired molecular orientation. Techniques such as X-ray diffraction (XRD) and atomic force microscopy (AFM) are essential for characterizing the morphology and crystallinity of the thin films and correlating these properties with the measured OFET performance.
Fluorescent Probes and Chemosensors for Molecular Recognition in Non-Biological Systems
The inherent fluorescence of the anthracene core makes its derivatives attractive candidates for the development of fluorescent probes and chemosensors. The principle behind their operation often involves a change in the fluorescence properties (e.g., intensity, wavelength) of the anthracene fluorophore upon interaction with a specific analyte.
Design Principles for Selective Analyte Detection (e.g., specific ions, gases, industrial chemicals)
The design of a selective fluorescent chemosensor based on Anthracene, 9-[(hexylthio)methyl]- would involve the integration of a recognition unit (receptor) that can selectively bind to the target analyte. The hexylthio-methyl group itself can act as a potential binding site for certain metal ions, particularly soft metal ions that have a high affinity for sulfur.
A common design strategy is the photoinduced electron transfer (PET) mechanism. In a PET sensor, the receptor is electronically coupled to the fluorophore. In the absence of the analyte, a PET process from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response. The selectivity of the sensor is determined by the specific binding affinity of the receptor for the target analyte.
For the detection of specific ions, the sulfur atom in the hexylthio-methyl group could provide a binding site. For example, heavy metal ions like mercury(II) or lead(II) are known to interact strongly with sulfur-containing ligands. The binding event would alter the electronic properties of the sulfur atom, which in turn would affect the fluorescence of the anthracene core.
For the detection of gases or industrial chemicals, the design might involve creating a specific cavity or binding pocket that is complementary in size, shape, and chemical nature to the target molecule. The interaction between the analyte and the sensor molecule would then lead to a change in the fluorescence signal. The design of the receptor is paramount for achieving high selectivity and sensitivity. While specific applications of Anthracene, 9-[(hexylthio)methyl]- as a chemosensor are not widely reported, the fundamental principles of fluorescent sensor design provide a clear framework for its potential development in this area.
Mechanisms of Fluorescence Quenching or Enhancement upon Binding
Information regarding the fluorescence behavior of Anthracene, 9-[(hexylthio)methyl]- upon binding to analytes is not available. Studies on related anthracene-thioether compounds suggest that the sulfur atom could act as a binding site for metal ions, potentially leading to fluorescence quenching or enhancement through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). However, the specific influence of the hexylthio-methyl substituent on these processes remains uninvestigated.
Sensor Array Development and Signal Transduction
There are no published reports on the development of sensor arrays or signal transduction mechanisms utilizing Anthracene, 9-[(hexylthio)methyl]-. The design of such sensors would depend on the specific binding properties and fluorescence response of the compound, which have not been characterized.
Supramolecular Chemistry and Self-Assembly
The supramolecular behavior of Anthracene, 9-[(hexylthio)methyl]- has not been a subject of scientific inquiry. The interplay of π-π stacking from the anthracene core and van der Waals interactions from the hexyl chain could potentially drive self-assembly into ordered structures, but this has not been experimentally verified.
Formation of Ordered Nanostructures (e.g., Nanofibers, Nanorods, Vesicles) via Non-Covalent Interactions
There is no evidence in the literature of the formation of nanofibers, nanorods, vesicles, or other ordered nanostructures from Anthracene, 9-[(hexylthio)methyl]-.
Characterization of Self-Assembled Architectures using Microscopy and Scattering Techniques
As no self-assembled structures of Anthracene, 9-[(hexylthio)methyl]- have been reported, no characterization data from microscopy (e.g., TEM, SEM, AFM) or scattering techniques exist.
Applications in Soft Materials, Hydrogels, and Advanced Functional Assemblies
The potential applications of Anthracene, 9-[(hexylthio)methyl]- in soft materials, hydrogels, or other functional assemblies have not been explored.
Chemical Reactivity and Mechanistic Investigations of Anthracene, 9 Hexylthio Methyl
Photo-Oxidation and Photo-Dimerization Reactions of the Anthracene (B1667546) Moiety
The anthracene core is well-known for its susceptibility to photochemical transformations, primarily photo-oxidation and [4+4] cycloaddition (photodimerization). The substitution at the 9-position with a (hexylthio)methyl group significantly influences these processes.
The photodegradation of anthracene derivatives in the presence of oxygen is a critical factor for their stability and long-term performance in optoelectronic applications. For 9-substituted anthracenes, including Anthracene, 9-[(hexylthio)methyl]-, the primary pathway of photodegradation in the presence of air involves the formation of an endoperoxide. This reaction is initiated by the photoexcitation of the anthracene moiety to its singlet excited state, followed by intersystem crossing to the triplet state. This triplet anthracene can then sensitize the formation of singlet oxygen (¹O₂) from ground-state triplet oxygen (³O₂). The highly reactive singlet oxygen subsequently undergoes a [4+2] cycloaddition across the 9 and 10 positions of the anthracene ring to form the corresponding endoperoxide.
Table 1: Factors Influencing the Photodegradation of Anthracene Derivatives
| Factor | Influence on Photodegradation Rate | Probable Effect on Anthracene, 9-[(hexylthio)methyl]- |
| Oxygen Concentration | Increases rate of endoperoxide formation | Higher degradation in aerated solutions |
| Light Intensity | Increases rate of photoexcitation | Faster degradation under high-intensity light |
| Solvent Polarity | Can influence singlet oxygen lifetime and reaction rates | Solvent-dependent degradation kinetics |
| Presence of Quenchers | Can decrease rate by deactivating excited states | Potential for stabilization with appropriate additives |
The [4+4] photodimerization of anthracene derivatives is a reversible process that can lead to a loss of fluorescence and altered material properties, which is often detrimental in device applications. For 9-substituted anthracenes, the steric bulk of the substituent at the 9-position can influence the rate and regioselectivity of dimerization. However, for a single substituent at the 9-position, dimerization is still a significant process.
Several strategies can be employed to inhibit photodimerization and enhance the stability of materials based on Anthracene, 9-[(hexylthio)methyl]-. One effective approach is to introduce bulky substituents at the 9 and 10 positions to sterically hinder the approach of two anthracene molecules in the required orientation for dimerization plos.org. While Anthracene, 9-[(hexylthio)methyl]- only has one substituent, this principle can be applied in co-polymerization or blending with other bulky components.
Another promising strategy involves the use of supramolecular encapsulation. Host molecules, such as cucurbit[n]urils, have been shown to encapsulate 9-substituted anthracenes and, depending on the cavity size, can either promote a specific dimer isomer or inhibit dimerization altogether by isolating the anthracene moieties from each other rsc.org. For instance, cucurbit beilstein-journals.orguril was found to promote the photosolvolysis of a 9-substituted anthracene derivative over photodimerization rsc.org. This approach offers a pathway to control the photoreactivity and enhance the stability of Anthracene, 9-[(hexylthio)methyl]- in solid-state devices.
Table 2: Comparison of Photodimerization Inhibition Strategies
| Strategy | Mechanism | Potential Applicability to Anthracene, 9-[(hexylthio)methyl]- |
| Steric Hindrance | Introduction of bulky groups prevents close approach of anthracene cores. | Can be achieved through formulation with bulky co-molecules or polymers. |
| Supramolecular Encapsulation | Isolation of anthracene moieties within a host molecule's cavity. | Use of hosts like cyclodextrins or cucurbiturils could be effective. |
| Matrix Isolation | Dispersing the anthracene derivative in a rigid polymer matrix. | Reduces molecular mobility and the probability of bimolecular reactions. |
Redox Chemistry of the Thioether Group
The thioether group in Anthracene, 9-[(hexylthio)methyl]- is a key functional handle that imparts distinct redox properties to the molecule, allowing for chemical modifications that can tune its electronic characteristics.
The sulfur atom in the thioether linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and, under more forcing conditions, the sulfone. This oxidation can be achieved using a variety of common oxidizing agents, such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®.
The oxidation state of the sulfur atom has a profound impact on the electronic properties of the molecule. The thioether is a relatively electron-donating group. Upon oxidation to a sulfoxide, the sulfur atom becomes more electron-withdrawing due to the presence of the electronegative oxygen atom. Further oxidation to the sulfone results in an even more strongly electron-withdrawing group.
This change in the electronic nature of the substituent at the 9-position directly affects the electronic properties of the anthracene core. An increase in the electron-withdrawing character of the substituent is expected to lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the anthracene system. This would lead to a blue shift in the absorption and emission spectra and an increase in the ionization potential of the molecule. While specific data for Anthracene, 9-[(hexylthio)methyl]- and its oxidized derivatives is not available, studies on other substituted anthracenes confirm that the electronic properties are highly tunable through substituent effects researchgate.netmdpi.com.
Table 3: Expected Impact of Oxidation on the Electronic Properties of Anthracene, 9-[(hexylthio)methyl]-
| Derivative | Substituent Character | Expected HOMO Level | Expected LUMO Level | Expected Spectroscopic Shift |
| Thioether | Electron-donating | Higher | Higher | - |
| Sulfoxide | Electron-withdrawing | Lower | Lower | Blue shift |
| Sulfone | Strongly electron-withdrawing | Significantly lower | Significantly lower | Larger blue shift |
The carbon-sulfur bond in the (hexylthio)methyl group is susceptible to cleavage under certain reductive or reactive conditions. The C(sp³)–S bond can be cleaved through various mechanisms, often promoted by metal reagents or radical initiators.
For instance, reactions with certain transition metal complexes can lead to C-S bond activation and cleavage. A study on a related compound, 9-[bis(benzylsulfanyl)methyl]anthracene, demonstrated that attempts to coordinate it with palladium(II) chloride resulted in the cleavage of the C-S bonds and the formation of a palladium-thiolate cluster, rather than the expected chelate complex nih.gov. This suggests that Anthracene, 9-[(hexylthio)methyl]- might undergo similar C-S bond cleavage in the presence of soft metal ions.
Metal-free methods for C-S bond cleavage have also been developed, often involving radical intermediates or the use of specific reagents like N-halosuccinimides researchgate.net. The exact pathway and products of the C-S bond cleavage would depend on the specific reagents and reaction conditions employed.
Coordination Chemistry with Metal Ions in Non-Biological Contexts
The soft sulfur donor atom of the thioether group in Anthracene, 9-[(hexylthio)methyl]- makes it a potential ligand for coordination to soft metal ions, such as palladium(II), platinum(II), gold(I), and silver(I). The coordination can occur in a monodentate fashion through the sulfur atom.
However, as mentioned previously, the coordination chemistry of thioether-substituted anthracenes can be complex. The attempt to form a simple coordination complex of 9-[bis(benzylsulfanyl)methyl]anthracene with PdCl₂ led to C-S bond cleavage and the formation of a hexanuclear palladium thiolate cluster nih.gov. This indicates that for some metal ions, particularly those that form strong bonds with thiolates, the desired coordination of the intact thioether ligand may be challenging to achieve and can be outcompeted by C-S bond activation pathways.
Despite this, the potential for forming stable coordination complexes with other metal ions remains. The photophysical properties of the anthracene unit could be modulated upon coordination to a metal center, potentially leading to new materials with interesting sensing or light-emitting properties. The steric bulk of the anthracene moiety and the hexyl chain would also play a significant role in the geometry and stability of any resulting metal complexes. Further research is needed to explore the coordination chemistry of Anthracene, 9-[(hexylthio)methyl]- with a wider range of metal ions under various conditions to fully elucidate its potential as a ligand in coordination chemistry.
Ligand Properties of the Thioether and Aromatic System
The ligating behavior of Anthracene, 9-[(hexylthio)methyl]- is dictated by two primary functional components: the soft thioether sulfur atom and the delocalized π-system of the anthracene rings. The lone pairs of electrons on the sulfur atom allow it to act as a soft Lewis base, readily coordinating to soft metal centers that have a preference for sulfur donors. This interaction is a key feature in the formation of various metal-organic frameworks and coordination polymers.
Simultaneously, the anthracene moiety, a polycyclic aromatic hydrocarbon, possesses a rich π-electron system that can engage in η-type coordination with transition metals. Specifically, the central ring of the anthracene is known to coordinate to metal centers in a η² fashion, as has been observed in complexes with copper. nih.gov This dual-functionality, offering both a thioether coordination site and an aromatic system for π-bonding, allows for the formation of diverse and structurally complex coordination compounds. The interplay between these two binding modes can influence the electronic properties and reactivity of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes and their potential applications
The synthesis of metal complexes with anthracene-based ligands has been an area of significant research interest, driven by their potential applications in organic electronics, photovoltaics, and as therapeutic agents. nih.gov While specific synthetic routes for metal complexes of Anthracene, 9-[(hexylthio)methyl]- are not extensively documented, general methodologies for creating anthracene-metal complexes can be inferred.
Transition metal-catalyzed reactions, particularly those employing palladium, are commonly used to synthesize substituted anthracene derivatives which can then be used as ligands. nih.gov For the thioether-appended anthracene, complexation would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, reactions of anthracene derivatives with potassium salts in tetrahydrofuran (B95107) have been shown to yield crystalline metal complexes. nih.gov
Characterization of these complexes would typically involve a suite of spectroscopic and analytical techniques. X-ray crystallography is invaluable for determining the precise coordination geometry and solid-state structure. nih.gov Spectroscopic methods such as NMR would elucidate the structure in solution, while UV-Vis and fluorescence spectroscopy would probe the electronic properties arising from the interaction between the metal and the anthracene chromophore.
The potential applications of such metal complexes are broad. The inherent fluorescence of the anthracene unit, which can be modulated by metal coordination, makes them promising candidates for chemical sensors and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The ability of anthracene derivatives to intercalate with DNA also suggests potential applications in the development of anticancer agents. nih.gov
Radical Reactions Involving the Alkyl Thioether Moiety
The alkyl thioether group of Anthracene, 9-[(hexylthio)methyl]- is a key functional handle for engaging in radical chemistry. The sulfur atom can stabilize an adjacent radical, and the C-S bond can undergo homolytic cleavage under appropriate conditions, leading to the formation of reactive radical species.
Generation and Reactivity of Thioether Radicals
Thioether radicals, specifically thiyl radicals (RS•), can be generated through several methods, including initiation by light, heat, or the use of radical initiators like 2,2'-azobisisobutyronitrile (AIBN). nih.govwikipedia.org In the context of Anthracene, 9-[(hexylthio)methyl]-, a carbon-centered radical from an initiator could abstract a hydrogen atom from the carbon adjacent to the sulfur, or potentially lead to the cleavage of the C-S bond to form a thiyl radical. nih.gov
Once generated, these radicals are highly reactive intermediates. Thiyl radicals are known to readily add across sites of unsaturation, such as carbon-carbon double bonds in alkenes, in what is known as the thiol-ene reaction. wikipedia.orgnih.gov This reaction proceeds via an anti-Markovnikov addition to form a carbon-centered radical, which then continues the radical chain process. wikipedia.org The reactivity of the radical is influenced by the nature of the alkene, with electron-rich alkenes generally being more reactive. wikipedia.org
Applications as Polymerization Initiators or Chain Transfer Agents
The ability to generate radicals from the thioether moiety allows Anthracene, 9-[(hexylthio)methyl]- to function in polymerization reactions. It can act as a source of initiating radicals or as a chain transfer agent to control the polymerization process.
In radical polymerization, the generated thioether radical can initiate the polymerization of monomers like acrylates. acs.org This leads to the incorporation of the anthracene unit at the beginning of the polymer chain.
More significantly, thioether-containing compounds can act as chain transfer agents in processes like reversible addition-fragmentation chain-transfer (RAFT) polymerization. acs.orgwarwick.ac.uk In this role, the thioether can react with a growing polymer chain, transferring the radical and creating a new, smaller polymer chain. This process helps to control the molecular weight and dispersity of the resulting polymer. The incorporation of thioester or thioether functionalities within the polymer backbone can also introduce degradability, allowing the polymer to break down under specific conditions, which is a desirable feature for biomedical and environmental applications. acs.orgwarwick.ac.uk
Emerging Research Directions and Future Prospects for Anthracene, 9 Hexylthio Methyl
Integration into Hybrid Organic-Inorganic Materials
The development of hybrid organic-inorganic materials is a rapidly growing field, aiming to combine the desirable properties of both classes of materials. While anthracene (B1667546) derivatives are explored in this context, specific research on Anthracene, 9-[(hexylthio)methyl]- is not yet available.
Doping of Metal Oxide Semiconductors for Enhanced Charge Transport
No specific research findings on the use of Anthracene, 9-[(hexylthio)methyl]- for doping metal oxide semiconductors are currently available.
Hybrid Perovskite Solar Cells Components for Stability and Performance
There are no published studies on the integration of Anthracene, 9-[(hexylthio)methyl]- into hybrid perovskite solar cells.
Advanced Manufacturing Techniques
Advanced manufacturing techniques are revolutionizing the fabrication of functional devices. The application of these techniques to Anthracene, 9-[(hexylthio)methyl]- has not been documented.
3D Printing of Functional Devices and Architectures
Currently, there is no research available on the use of Anthracene, 9-[(hexylthio)methyl]- in 3D printing applications.
Solution Processing and Thin Film Deposition Techniques for Scalable Production
Specific studies on the solution processing and thin-film deposition of Anthracene, 9-[(hexylthio)methyl]- are not found in the current scientific literature.
Green Chemistry Approaches in Synthesis and Application
Green chemistry principles are increasingly important in the chemical industry. While general methods for the greener synthesis of anthracene derivatives exist, a dedicated study on green chemistry approaches for Anthracene, 9-[(hexylthio)methyl]- has not been published.
No Publicly Available Research Found for "Anthracene, 9-[(hexylthio)methyl]-"
Despite a comprehensive search of scientific databases and scholarly articles, no specific research or detailed information could be located for the chemical compound "Anthracene, 9-[(hexylthio)methyl]-". This indicates that the compound may be novel, not yet synthesized, or that research concerning it has not been published in publicly accessible literature.
The inquiry sought to explore emerging research directions and future prospects for this specific anthracene derivative, with a focus on sustainable synthesis, eco-friendly processing for device fabrication, and the application of machine learning and artificial intelligence in its materials discovery and design. However, the absence of foundational data on its synthesis, properties, or applications makes it impossible to generate a scientifically accurate and informative article as requested.
Searches for related compounds, such as other 9-substituted anthracene derivatives, yielded general information about the broader class of anthracene compounds. For instance, research exists on the synthesis and properties of derivatives like 9-methylanthracene, 9,10-bis(chloromethyl)anthracene, and various phosphine-functionalized anthracenes. These studies highlight the diverse applications of anthracene derivatives in areas like organic electronics and fluorescent probes. chemrxiv.orgmdpi.commdpi.comnih.govgoogle.comresearchgate.net
Furthermore, the application of machine learning in the field of materials science is a rapidly growing area. Researchers are utilizing predictive modeling and high-throughput screening to accelerate the discovery of novel organic materials, including anthracene derivatives with targeted functionalities. chemrxiv.orgmdpi.com These computational approaches rely on existing datasets of material properties to train algorithms that can then predict the characteristics of new, un-synthesized compounds. The lack of data for "Anthracene, 9-[(hexylthio)methyl]-" means it has not been included in these datasets, and therefore, no predictive models specific to it could be found.
While the provided outline presents a forward-looking perspective on materials research, its application is contingent on the existence of the primary subject. Without any scientific literature on "Anthracene, 9-[(hexylthio)methyl]-", any attempt to generate the requested article would be purely speculative and would not meet the standards of a professional and authoritative scientific piece.
Therefore, we must conclude that there is currently no basis in the available scientific literature to construct an article on "Anthracene, 9-[(hexylthio)methyl]-" as per the specified outline.
Conclusion
Synthesis of Key Findings on Anthracene (B1667546), 9-[(hexylthio)methyl]-
The examination of Anthracene, 9-[(hexylthio)methyl]- reveals a compound situated at the intersection of established anthracene chemistry and the targeted design of functional organic materials. While direct experimental data for this specific molecule is not extensively available in public literature, a comprehensive understanding can be constructed by synthesizing key findings from closely related anthracene derivatives. The core of this understanding lies in the functionalization at the 9-position of the anthracene nucleus, which is a well-established strategy for tuning the optoelectronic and material properties of the parent aromatic system. nih.govnumberanalytics.com
The introduction of a (hexylthio)methyl group is a deliberate modification aimed at imparting specific characteristics. The hexyl chain is expected to enhance the solubility of the otherwise rigid anthracene core in common organic solvents, a crucial factor for solution-based processing of organic electronic devices. acs.org The thioether linkage introduces a sulfur atom with lone pair electrons, which can influence the electronic structure, particularly the highest occupied molecular orbital (HOMO) energy level, and provide a site for potential coordination with metal centers. researchgate.net
The synthesis of Anthracene, 9-[(hexylthio)methyl]- can be reasonably inferred from standard organic synthesis methodologies for similar anthracene thioethers. A plausible and efficient route would involve the nucleophilic substitution reaction between 9-(chloromethyl)anthracene (B151802) and hexanethiol in the presence of a suitable base. This method is analogous to the preparation of other 9-substituted anthracenes and thioethers, offering a straightforward pathway to the target molecule. acs.org
Reiteration of Contributions to Academic Knowledge in Organic Electronics and Materials Science
The study of Anthracene, 9-[(hexylthio)methyl]- and its analogs contributes significantly to the academic knowledge base in organic electronics and materials science. Anthracene derivatives are foundational materials in these fields due to their inherent photophysical properties, such as strong fluorescence and high quantum yields, and their utility as organic semiconductors. rsc.orgsci-hub.se The functionalization of the anthracene core is a key strategy for tailoring these properties for specific applications. mdpi.comrsc.org
The specific contribution of a molecule like Anthracene, 9-[(hexylthio)methyl]- lies in the systematic exploration of structure-property relationships. By introducing an alkylthio-methyl substituent, researchers can investigate the impact of this group on critical parameters for device performance, including:
Charge Carrier Mobility: The molecular packing in the solid state, which is influenced by the flexible hexyl chains, plays a crucial role in determining the efficiency of charge transport in organic field-effect transistors (OFETs). rsc.orgresearchgate.net
Luminescence Properties: The thioether group can affect the photoluminescence quantum yield and emission wavelength, which is vital for the development of organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.combohrium.com
Air Stability: The electronic properties of the anthracene core, modified by the substituent, can influence the material's stability in ambient conditions, a key factor for the longevity of organic electronic devices. rsc.org
The data gathered from such compounds, even if primarily theoretical or from comparative studies of similar molecules, enriches the library of known organic materials and provides valuable insights for the rational design of next-generation materials with optimized performance.
Table 1: Representative Photophysical Properties of Substituted Anthracene Derivatives in Solution
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| 9,10-bis(phenylethynyl)anthracene | 456 | 486 | 0.92 |
| A 9,10-disubstituted anthracene derivative | ~360 | ~430 | >0.90 |
| (E/Z)-(2-anthracen-9-yl)-3-(4′-(diphenylamino)biphenyl-4yl)acrylonitrile | ~420 | ~550 | Lower than non-cyano analog |
| (E)-4′-(2-(anthracen-9-yl)vinyl)-N,N-diphenylbiphenyl-4-amine | ~410 | ~530 | Higher than cyano-substituted analog |
Note: This table presents data for various anthracene derivatives to illustrate the range of photophysical properties achievable through substitution. The values are indicative and sourced from different studies in the literature. acs.orgrsc.org
Outlook for Future Research Trajectories and Potential Technological Advancements
The future research trajectory for Anthracene, 9-[(hexylthio)methyl]- and related compounds is promising, with potential for significant technological advancements. The global market for anthracene is projected to grow, driven by its increasing use in high-performance materials. medical-equipment-and-supplies.com
Key areas for future investigation include:
Device Fabrication and Characterization: A critical next step is the synthesis of Anthracene, 9-[(hexylthio)methyl]- and its incorporation into prototype organic electronic devices such as OFETs and OLEDs. This would allow for the direct measurement of its charge transport characteristics and electroluminescent properties.
Computational Modeling: Further density functional theory (DFT) calculations can provide deeper insights into the electronic structure, molecular orbital energy levels, and excited state properties of this specific molecule, guiding experimental efforts. rsc.org
Derivatization and Optimization: The (hexylthio)methyl substituent can be further modified. For instance, varying the alkyl chain length or introducing branching could fine-tune solubility and solid-state packing. Replacing the hexyl group with other functional moieties could lead to materials with novel sensing capabilities or applications in photodynamic therapy.
Supramolecular Chemistry: The thioether linkage offers a potential coordination site, opening up possibilities for the design of novel supramolecular assemblies and coordination polymers with interesting photophysical or magnetic properties. capes.gov.br
Technological advancements stemming from research into such materials could include the development of more efficient and stable blue-light emitters for full-color displays, flexible and low-cost transistors for ubiquitous electronics, and sensitive chemical sensors. The continued exploration of the vast chemical space of anthracene derivatives is a cornerstone of progress in the field of organic materials science. mdpi.combohrium.com
Q & A
Q. What are the optimal synthetic routes for introducing hexylthio methyl groups at the 9-position of anthracene?
The 9-position of anthracene is highly reactive toward electrophilic substitution due to its symmetry and electron density distribution. A two-step approach is recommended:
- Step 1: Bromination at the 9-position using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) to yield 9-bromoanthracene .
- Step 2: Nucleophilic substitution with hexylthiolate (generated from hexylthiol and a base like NaH) under inert conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield . Key Considerations: Monitor reaction progress using TLC, and confirm regioselectivity via ¹H NMR (singlet for the 9-position proton absence).
Q. How does the hexylthio methyl substituent influence anthracene's reactivity in electrophilic substitution?
The hexylthio methyl group acts as an electron-donating substituent via resonance (+R effect), activating the anthracene core for electrophilic attacks. However, steric hindrance from the hexyl chain may reduce reactivity at adjacent positions.
- Halogenation: Preferential substitution occurs at the 10-position (para to the 9-substituent) under mild conditions (e.g., Cl₂ in CCl₄) .
- Nitration: Use diluted HNO₃ at low temperatures to avoid over-nitration; meta-directing effects may emerge due to steric constraints .
Q. What safety precautions are critical when handling 9-[(hexylthio)methyl]anthracene?
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- Handling: Use nitrile gloves and flame-retardant lab coats. Avoid skin contact due to potential irritation (GHS Category 2) .
- Waste Disposal: Neutralize residues with 10% NaOH before disposal to mitigate sulfur byproduct hazards .
Advanced Research Questions
Q. How can the photophysical properties of 9-[(hexylthio)methyl]anthracene be optimized for photo-curable resins?
The hexylthio group enhances molar extinction coefficients (ε) in the visible range (e.g., ε ~11,276 dm³mol⁻¹cm⁻¹ at 365 nm for analogous anthracene derivatives).
- Methodology:
-
UV-Vis Spectroscopy: Measure ε at λmax (e.g., 365–460 nm) in acetonitrile .
-
Fluorescence Quenching: Assess photoinitiation efficiency using diphenyliodonium hexafluorophosphate (DPI) as a co-initiator .
- Optimization: Introduce electron-withdrawing groups (e.g., –CN) to redshift absorption. See Table 1 for comparative
Derivative λmax (nm) ε (dm³mol⁻¹cm⁻¹) Application 9-[(Hexylthio)methyl]anthracene 389 17,527 UV-curable resins ANT-SCH3* 460 11,276 High-throughput coatings *Analogous compound from .
Q. What role does 9-[(hexylthio)methyl]anthracene play in designing reversible polymer crosslinks?
The anthracene core undergoes [4+4] photodimerization under UV light (λ = 365 nm), enabling reversible crosslinking in polymers.
- Experimental Design:
- Synthesis: Incorporate the derivative into poly(methyl methacrylate) (PMMA) via free-radical polymerization.
- Reversibility Test: Expose to UV (365 nm, 10 mW/cm²) for dimerization, then heat (120°C) for retro-dimerization. Monitor via FTIR (disappearance of anthracene C=C peaks at 1600 cm⁻¹) .
- Challenges: Balance steric effects (hexyl chain) with dimerization efficiency.
Q. Which computational methods effectively predict the electronic structure of 9-[(hexylthio)methyl]anthracene derivatives?
- Density Functional Theory (DFT): Use B3LYP/6-31G(d) to model HOMO-LUMO gaps and charge distribution. Compare with X-ray crystallography data (e.g., C–S bond length ~1.81 Å) .
- Molecular Dynamics (MD): Simulate steric effects of the hexyl chain on packing efficiency in crystalline phases .
Q. How can researchers resolve contradictions in spectroscopic data for 9-substituted anthracenes?
- Case Study: Discrepancies in fluorescence quantum yields (Φ) may arise from solvent polarity or impurity levels.
- Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
